1,3-Dichloroisoquinoline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZEQXWZWBPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305468 | |
| Record name | 1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7742-73-6 | |
| Record name | 1,3-Dichloroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7742-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 170843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007742736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7742-73-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1,3-Dichloroisoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of the isoquinoline (B145761) scaffold, a core structure in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The presence of two reactive chlorine atoms at positions 1 and 3 makes it a versatile building block in modern organic synthesis.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and reactivity, tailored for professionals in research and drug development.
Physicochemical Properties
This compound presents as a white to brown crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅Cl₂N | [4] |
| Molecular Weight | 198.05 g/mol | [4][5] |
| Melting Point | 121-122 °C | [4] |
| 120-125 °C | ||
| Boiling Point | 307 °C | |
| Appearance | White to brown crystalline powder | [3] |
| Off-white to gray solid | [5] | |
| Solubility | Soluble in DMSO (25 mg/mL) | [5] |
| pKa (Predicted) | -1.49 ± 0.50 | |
| CAS Number | 7742-73-6 | [4][5] |
Spectral Data
-
Infrared (IR) Spectrum : Conforms to the structure.[3]
-
¹H NMR and ¹³C NMR : Spectral data are available and have been referenced in literature.[6]
-
InChI Key : BRGZEQXWZWBPJH-UHFFFAOYSA-N
-
SMILES : Clc1cc2ccccc2c(Cl)n1[7]
Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of this compound is not extensively published in a single source, a general synthetic procedure can be outlined based on analogous reactions for similar chlorinated isoquinoline derivatives. The synthesis typically involves the chlorination of a suitable isoquinoline precursor. A common method is the reaction of N-phenyl-2-cyanacetamide or related compounds with a chlorinating agent like phosphorus oxychloride (POCl₃).
General Synthetic Protocol:
A plausible synthetic route involves the cyclization and subsequent chlorination of a precursor molecule. For instance, the reaction of an appropriate acetamide (B32628) derivative with a dehydrating and chlorinating agent such as phosphorus oxychloride can yield the desired this compound. The reaction is typically carried out under reflux conditions. Purification is generally achieved through recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.
Reactivity and Applications in Synthesis
This compound is a valuable intermediate in organic synthesis due to the differential reactivity of its two carbon-chlorine bonds.[8] This allows for selective and sequential functionalization, making it a key building block for a variety of substituted isoquinolines.[1]
The chlorine atom at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids.[8] This regioselectivity enables the synthesis of 1-aryl-3-chloroisoquinolines.[8] The remaining chlorine atom at the 3-position can then be modified through various reactions, including nickel-catalyzed reactions with Grignard reagents or direct nucleophilic displacement.[8] This stepwise functionalization provides a route to complex, multi-substituted isoquinoline derivatives.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
- 3. 382410050 [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 7742-73-6 [sigmaaldrich.com]
- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in this compound. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1,3-Dichloroisoquinoline: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the spectroscopic data of 1,3-Dichloroisoquinoline. This document provides an in-depth analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and structured data presentation for ease of comparison.
Summary of Spectroscopic Data
The spectroscopic data for this compound (C₉H₅Cl₂N, Molecular Weight: 198.05 g/mol ) has been compiled and organized into the following tables for clear and concise reference.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.24 | d | 8.6 | H-8 |
| 7.95 | d | 8.4 | H-5 |
| 7.84 | ddd | 8.4, 7.0, 1.3 | H-7 |
| 7.68 | s | - | H-4 |
| 7.65 | ddd | 8.6, 7.0, 1.1 | H-6 |
Note: Data acquired from Sigma-Aldrich.[1]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 151.8 | C-1 |
| 142.1 | C-3 |
| 137.9 | C-8a |
| 131.5 | C-7 |
| 128.5 | C-5 |
| 128.0 | C-6 |
| 127.8 | C-4a |
| 125.8 | C-8 |
| 119.9 | C-4 |
Note: Data referenced from J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565(1978).[2]
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3150 | C-H stretch (aromatic) |
| 1610, 1580, 1480 | C=C stretch (aromatic ring) |
| 1100-1200 | C-N stretch |
| 750-850 | C-Cl stretch |
Note: Data acquired from an ATR-IR spectrum provided by Aldrich.[2]
Mass Spectrometry Data
| m/z | Interpretation |
| 197/199/201 | [M]⁺˙ (Molecular ion with chlorine isotopes) |
| 162 | [M-Cl]⁺ |
| 127 | [M-2Cl]⁺ |
Note: Expected fragmentation pattern based on the principles of Electron Ionization Mass Spectrometry.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility and facilitate further research.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
The infrared spectrum is obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z) and detected. The presence of two chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
The Discovery and Enduring Legacy of Substituted Isoquinolines: A Technical Guide for Researchers
December 2025
Abstract
The isoquinoline (B145761) scaffold represents a cornerstone in medicinal chemistry, forming the structural core of a vast and diverse family of naturally occurring alkaloids and synthetic compounds with profound pharmacological activities. This in-depth technical guide provides a comprehensive overview of the history, discovery, and development of substituted isoquinolines for researchers, scientists, and drug development professionals. We delve into the seminal moments of their initial isolation, the evolution of synthetic methodologies, and the elucidation of their complex mechanisms of action. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic and biological assays, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal class of molecules.
A Historical Journey: From Poppy Dreams to Potent Pharmaceuticals
The story of isoquinoline alkaloids is deeply intertwined with the annals of medicine and chemistry. The journey commenced with a landmark achievement that heralded the dawn of alkaloid chemistry: the isolation of the first alkaloid from a natural source. In 1806, the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum). He named this compound "morphium" after Morpheus, the Greek god of dreams, owing to its potent sedative and analgesic properties[1]. This pivotal discovery opened the floodgates for scientific inquiry into the chemical constituents of medicinal plants[1].
Decades later, in 1885, the parent heterocyclic compound, isoquinoline, was isolated from coal tar by Hoogewerf and van Dorp[2]. This discovery provided the fundamental chemical framework for a large and structurally diverse group of alkaloids. Today, over 2,500 isoquinoline alkaloids have been identified, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae[1]. These compounds are broadly classified based on their chemical structures, with some of the most prominent groups being benzylisoquinolines, aporphines, and protoberberines[1].
The therapeutic potential of isoquinoline derivatives has been recognized and harnessed for centuries in traditional medicine for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties[3]. Modern research continues to build upon this rich history, exploring and developing new drugs with improved efficacy and safety profiles[3].
Synthetic Methodologies: Crafting the Isoquinoline Core
The construction of the isoquinoline ring system is a central theme in organic synthesis. Several named reactions have become indispensable tools for chemists to access a wide array of substituted isoquinolines.
Bischler-Napieralski Reaction
First reported in 1893, the Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution[4]. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions[5]. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The reaction is most effective when the aromatic ring is electron-rich[6].
-
Reactants: β-Phenylethylacetamide
-
Reagent: Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)
-
Procedure:
-
Treat β-phenylethylacetamide with a strong dehydrating agent like PPA or POCl₃ at elevated temperatures.
-
The reaction mixture is refluxed for a specified period.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified, typically by chromatography or crystallization, to yield 1-methyl-3,4-dihydroisoquinoline[7].
-
Pictet-Spengler Reaction
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline[8][9]. The reaction proceeds through the formation of a Schiff base, which then undergoes cyclization[8]. This reaction is particularly significant as it can proceed under physiological conditions, which is crucial in the biosynthesis of many alkaloids[10].
-
Reactants: A β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenylethylamine) and an aldehyde (e.g., formaldehyde) or its acetal (B89532).
-
Catalyst: A protic acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid).
-
Procedure:
-
Dissolve the β-phenylethylamine derivative in a suitable solvent (e.g., methanol).
-
Add the aldehyde or its acetal to the solution.
-
Slowly add the acid catalyst while cooling the reaction mixture in an ice bath.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize it with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography[8].
-
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides an efficient route to isoquinoline synthesis by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal in an acidic medium[11]. The reaction is typically carried out in two stages: the formation of a benzalaminoacetal followed by acid-catalyzed ring closure[11][12].
-
Reactants: Benzaldehyde and 2,2-diethoxyethylamine (B48651).
-
Catalyst: Strong acid (e.g., sulfuric acid).
-
Procedure:
-
Step 1 (Acetal Formation): Condense benzaldehyde with 2,2-diethoxyethylamine to form the corresponding Schiff base, which exists in equilibrium with the benzalaminoacetal.
-
Step 2 (Cyclization): Treat the intermediate from Step 1 with a strong acid, such as concentrated sulfuric acid, to induce cyclization and subsequent aromatization to the isoquinoline ring system. The reaction often requires heating.
-
Work-up: Neutralize the reaction mixture and extract the isoquinoline product with an organic solvent.
-
Purification: Purify the crude product by distillation or chromatography.
-
Pharmacological Activities and Therapeutic Applications
Substituted isoquinolines exhibit a remarkable breadth of pharmacological activities, making them a fertile ground for drug discovery and development.[13][14]
Anticancer Activity
Numerous isoquinoline alkaloids have demonstrated potent anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[1][13][15]
-
Berberine (B55584): This protoberberine alkaloid exhibits anticancer activity against a wide range of cancer cell lines. It has been shown to induce apoptosis, arrest the cell cycle, and inhibit cancer cell proliferation.[16]
-
Noscapine (B1679977): Traditionally used as a cough suppressant, noscapine has emerged as a promising tubulin-binding anticancer agent with low toxicity.[17][18] It is currently in Phase I/II clinical trials for cancer therapy.[17]
-
Sanguinarine (B192314): This benzophenanthridine alkaloid induces apoptosis and inhibits tumor cell proliferation, angiogenesis, and invasion.[1]
Table 1: Anticancer Activity of Selected Isoquinoline Alkaloids
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Berberine | HGC-27 (Gastric) | 0.04 | [19] |
| Berberine | HepG2 (Liver) | 25 | [16] |
| Noscapine | A549 (Lung) | 0.6 (as 7A-demethylated metabolite) | [20] |
| Sanguinarine | Various | 3.07 | [21] |
Antimicrobial Activity
Several isoquinoline alkaloids, particularly berberine, possess significant antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and parasites.[3]
-
Berberine: It has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.[22][23]
Table 2: Antimicrobial Activity of Berberine
| Microorganism | Strain | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Various Clinical Isolates | 32 - 128 | [22] |
| Staphylococcus aureus (MRSA) | Various MLST Types | 64 - 256 | [23][24] |
| Coagulase-Negative Staphylococccus | Various Reference Strains | 16 - 512 | [25] |
Cardiovascular Effects
Certain isoquinoline derivatives act as vasodilators and have been used in the treatment of cardiovascular conditions.
-
Papaverine (B1678415): An opium alkaloid, papaverine is a direct-acting smooth muscle relaxant and vasodilator.[17] It is used to treat visceral and vascular spasms.[17]
-
Tetrandrine (B1684364): This bis-benzylisoquinoline alkaloid is a calcium channel blocker used in the treatment of hypertension and arrhythmia.[26][27]
Mechanisms of Action: Unraveling the Molecular Interactions
The diverse pharmacological effects of substituted isoquinolines stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.
Anticancer Mechanisms
The anticancer activity of isoquinoline alkaloids is often multifactorial, involving the inhibition of enzymes crucial for cell proliferation, disruption of the cytoskeleton, and modulation of critical signaling pathways.
-
Topoisomerase Inhibition: Some isoquinolines, like berberine, can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavable complex and leading to DNA strand breaks and apoptosis.[8][28]
-
Tubulin Binding: Noscapine and its derivatives bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[2][16][20]
-
Modulation of Signaling Pathways: Berberine has been shown to modulate several key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.[16][29]
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, reaction buffer, test compound, and agarose (B213101) gel electrophoresis reagents.
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the test compound for 30 minutes at 37°C.
-
Stop the reaction and separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[4][30][31]
-
-
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
-
Materials: Purified tubulin, GTP, polymerization buffer, a fluorescent reporter (e.g., DAPI), and a microplate reader.
-
Procedure:
Mechanism of Smooth Muscle Relaxation by Papaverine
Papaverine exerts its smooth muscle relaxant effects primarily through two mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Papaverine inhibits PDE enzymes, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in the activation of protein kinases that promote smooth muscle relaxation.[20][26]
-
Calcium Channel Blockade: Papaverine can directly block calcium channels, reducing the influx of calcium ions into smooth muscle cells, which is essential for contraction.[20]
Other Mechanisms
-
Protein Synthesis Inhibition: Emetine (B1671215) is a potent inhibitor of protein synthesis, which is the primary mechanism of its amebicidal and antiviral activities.[5][11][22][33][34]
-
Enzyme Inhibition: Palmatine (B190311) has been shown to inhibit various enzymes, including acetylcholinesterase and urease.[6][12][35][36][37]
Pharmacokinetics of Key Substituted Isoquinolines
The therapeutic efficacy of a drug is critically dependent on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of Selected Isoquinoline Drugs
| Drug | Administration Route | Cmax | Tmax (h) | AUC | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Papaverine | Oral (Dog) | - | - | - | - | 57.2 | [38] |
| IV (Human) | - | - | - | 1.78 | - | [21] | |
| Berberine | Oral (Rat) | 9.48 ng/mL | - | 46.5 ng·h/mL | - | 0.68 | [27] |
| Oral (Human, 1000 mg) | 0.43 ng/mL | 3 | 9.27 ng·h/mL | - | - | [34] | |
| Noscapine | Oral (Mouse, 75 mg/kg) | 12.74 µg/mL | 1.12 | 53.42 h·µg/mL | - | 31.5 (mean) | [17] |
| IV (Human) | - | - | - | 2.6 | - | [13] | |
| Oral (Human) | - | - | - | 4.5 | 30 | [13][38] |
Visualizing the Science: Diagrams and Workflows
To further elucidate the complex relationships and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways modulated by Berberine in cancer cells.
Caption: Mechanism of smooth muscle relaxation by Papaverine.
Caption: Experimental workflow for a topoisomerase I inhibition assay.
Conclusion and Future Perspectives
The journey of substituted isoquinolines, from their origins in traditional herbal remedies to their current status as vital therapeutic agents and lead compounds, is a testament to the power of natural product chemistry and drug discovery. The rich structural diversity and broad spectrum of biological activities of this compound class ensure their continued relevance in the quest for novel therapeutics. Future research will undoubtedly focus on the development of more potent and selective isoquinoline derivatives, the exploration of novel drug delivery systems to enhance their pharmacokinetic profiles, and the further elucidation of their complex mechanisms of action. The integration of modern computational and synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of isoquinoline-based drugs, promising new treatments for a wide range of human diseases.
References
- 1. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Noscapine - Wikipedia [en.wikipedia.org]
- 8. Induction of topoisomerase II-mediated DNA cleavage by a protoberberine alkaloid, berberrubine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine, a calcium antagonist of Chinese herbal origin, interacts with vascular muscle alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. Inhibition of protein synthesis: a mechanism of amebicide action of emetine and other structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical pharmacokinetics and bioavailability of noscapine, a tubulin-binding anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Interaction of tetrandrine with slowly inactivating calcium channels. Characterization of calcium channel modulation by an alkaloid of Chinese medicinal herb origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of noscapine-licorice combination effects on cough relieving in COVID-19 outpatients: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Berberine-10-hydroxy camptothecine-loaded lipid microsphere for the synergistic treatment of liver cancer by inhibiting topoisomerase and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 34. merckmillipore.com [merckmillipore.com]
- 35. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 36. Inhibition of Tyrosine Hydroxylase by Palmatine -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 37. selleckchem.com [selleckchem.com]
- 38. Pharmacokinetics of oral noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Arsenal: An In-depth Technical Guide to the Predicted Therapeutic Applications of 1,3-Dichloroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the diverse array of substituted isoquinolines, 1,3-dichloroisoquinoline emerges as a particularly versatile and reactive building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at positions 1 and 3 allows for selective and sequential functionalization, making it a highly attractive starting material for the creation of compound libraries for drug discovery. This technical guide provides a comprehensive overview of the predicted therapeutic applications of this compound derivatives, focusing on their potential as anticancer agents through the inhibition of key enzymes such as topoisomerases and protein kinases.
Predicted Therapeutic Landscapes: A Focus on Oncology
Derivatives of this compound are predicted to exhibit significant therapeutic potential, primarily in the field of oncology. This prediction is based on the established activities of the broader isoquinoline class of compounds and the strategic advantages offered by the 1,3-dichloro-scaffold for chemical modification and optimization of pharmacological properties.
Anticancer Activity
The isoquinoline nucleus is a well-established pharmacophore in the design of anticancer drugs.[1] Derivatives have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy.[2] The ability to introduce diverse substituents at the 1 and 3 positions of the isoquinoline ring system allows for the fine-tuning of activity against specific cancer cell types and the exploration of structure-activity relationships (SAR).
One promising avenue is the development of 1,3-disubstituted isoquinolines as inhibitors of Inhibitor of Apoptosis Proteins (IAPs) . A study involving a library of 533 isoquinoline derivatives identified compounds that effectively inhibited ovarian tumor growth and promoted apoptosis by downregulating IAPs.[3] This suggests that derivatives of this compound could be tailored to target this critical cell survival pathway.
Core Mechanisms of Action: Targeting Key Cellular Machinery
The predicted anticancer effects of this compound derivatives are rooted in their potential to inhibit enzymes that are crucial for cancer cell proliferation and survival.
Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[4] The indenoisoquinoline class of compounds, which are structurally related to 1,3-disubstituted isoquinolines, are potent inhibitors of topoisomerase I (Top1).[5] These inhibitors act by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[6][7] It is predicted that novel 1,3-disubstituted isoquinolines derived from this compound will exhibit similar Top1 inhibitory activity.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Isoquinoline derivatives, such as isoquinoline-8-sulfonamide, are known to be effective kinase inhibitors.[8][9] The development of 1,3-disubstituted isoquinolines as selective kinase inhibitors is a promising therapeutic strategy. By modifying the substituents at the 1 and 3 positions, it is possible to target the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell growth and survival.
Quantitative Biological Data
The following tables summarize the cytotoxic activities of various isoquinoline derivatives, providing a basis for predicting the potential potency of novel compounds derived from this compound.
Table 1: Cytotoxicity of Isoquinoline Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |
| Isoquinoline Derivative B01002 | SKOV3 (Ovarian) | 7.65 µg/mL | [3] |
| Isoquinoline Derivative C26001 | SKOV3 (Ovarian) | 11.68 µg/mL | [3] |
| 3-(Trifluoromethyl)phenylthiourea Derivative | SW620 (Colon) | 9.4 | [10] |
| Pyrrolo[2,1-a]isoquinoline (Lamellarin) | IMR32, HeLa, SH-SY5Y | 0.019 - 0.040 | [11] |
| 1,3-Disubstituted Thiourea Derivative | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [10] |
Note: The data presented is for a range of isoquinoline derivatives and is intended to be indicative of the potential of the compound class.
Experimental Protocols
Detailed methodologies for the synthesis of 1,3-disubstituted isoquinolines and the evaluation of their biological activity are crucial for advancing research in this area.
Synthesis of 1-Aryl-3-chloroisoquinolines via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 1-aryl-3-chloroisoquinolines from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13][14]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1-aryl-3-chloroisoquinoline.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method for determining the inhibitory activity of 1,3-disubstituted isoquinoline derivatives against a specific protein kinase.[15][16]
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
1,3-Disubstituted isoquinoline test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase assay buffer, the test compound solution, and the kinase enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate for 10-30 minutes at 30°C to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase I DNA Cleavage Assay
This protocol is used to identify compounds that act as Topoisomerase I inhibitors by stabilizing the Top1-DNA cleavage complex.[4][6][7]
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA)
-
1,3-Disubstituted isoquinoline test compounds
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add Topoisomerase I to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Compounds that inhibit Topoisomerase I will show an increase in the amount of nicked or linear DNA compared to the control, indicating the stabilization of the Top1-DNA cleavage complex.
Visualizing the Future: Pathways and Workflows
To further elucidate the predicted therapeutic applications of this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Chlorination of Isoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the chlorination of isoquinoline-1,3(2H,4H)-dione at the C4 position to synthesize 4-chloro-isoquinoline-1,3(2H,4H)-dione. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. The procedure utilizes N-chlorosuccinimide (NCS) as a readily available and easy-to-handle chlorinating agent.[1][2] Included are a summary of expected quantitative data, a step-by-step experimental procedure, and diagrams illustrating the experimental workflow and the proposed reaction mechanism.
Introduction
Isoquinoline-1,3(2H,4H)-dione and its derivatives are important heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[3][4] The functionalization of this scaffold is a key strategy in the development of novel therapeutic agents. Halogenation, in particular chlorination, of the active methylene (B1212753) position (C4) provides a versatile intermediate for further synthetic transformations, enabling the introduction of various functional groups to explore the structure-activity relationship (SAR) of this privileged scaffold. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of active methylene compounds, offering mild reaction conditions and operational simplicity.[5][6]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chlorination of isoquinoline-1,3(2H,4H)-dione based on typical yields for NCS chlorination of 1,3-dicarbonyl compounds.[7]
| Parameter | Value | Notes |
| Substrate | Isoquinoline-1,3(2H,4H)-dione | 1.0 eq |
| Reagent | N-Chlorosuccinimide (NCS) | 1.1 eq |
| Solvent | Acetonitrile (B52724) (CH₃CN) | 10 mL / mmol of substrate |
| Reaction Temperature | Room Temperature (approx. 25 °C) | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Expected Yield | 85-95% | Isolated yield after purification |
| Product | 4-Chloro-isoquinoline-1,3(2H,4H)-dione |
Experimental Protocol
Materials:
-
Isoquinoline-1,3(2H,4H)-dione
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isoquinoline-1,3(2H,4H)-dione (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (10 mL per mmol of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-chloro-isoquinoline-1,3(2H,4H)-dione.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-chloro-isoquinoline-1,3(2H,4H)-dione.
Proposed Reaction Mechanism
Caption: Proposed mechanism of chlorination using NCS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 1,3-dichloroisoquinoline scaffold is a key structural motif in numerous biologically active compounds, and its functionalization is of significant interest in drug discovery. The selective arylation of this compound via the Suzuki-Miyaura reaction offers a powerful strategy for the synthesis of novel isoquinoline (B145761) derivatives.
Regioselectivity of the Reaction
A critical aspect of the Suzuki-Miyaura reaction with this compound is the regioselectivity of the coupling. The two chlorine atoms at the C1 and C3 positions exhibit different reactivities. It has been established that the Suzuki-Miyaura cross-coupling reaction of this compound occurs chemoselectively at the C1 position. This selectivity is attributed to the greater steric hindrance and differing bond dissociation energies at the C1 and C3 positions, favoring the oxidative addition of the palladium catalyst at the C1-Cl bond. This inherent selectivity allows for the monofunctionalization of the isoquinoline core, leaving the C3-Cl bond available for subsequent transformations.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C1-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride ion.
-
Reductive Elimination: The coupled product, 1-aryl-3-chloroisoquinoline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Yields
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-chloro-1-phenylisoquinoline | 85 |
| 2 | 4-Methylphenylboronic acid | 3-chloro-1-(p-tolyl)isoquinoline | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-chloro-1-(4-methoxyphenyl)isoquinoline | 92 |
| 4 | 4-Fluorophenylboronic acid | 3-chloro-1-(4-fluorophenyl)isoquinoline | 82 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-chloro-1-(4-(trifluoromethyl)phenyl)isoquinoline | 75 |
| 6 | 3-Thienylboronic acid | 3-chloro-1-(thiophen-3-yl)isoquinoline | 78 |
Experimental Protocols
General Protocol for the C1-Selective Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the pure 1-aryl-3-chloroisoquinoline.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNA) of Dichloroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNA) protocols for the functionalization of dichloroisoquinolines. The isoquinoline (B145761) scaffold is a key pharmacophore in numerous clinically approved drugs and natural products, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3][4] The methods detailed herein facilitate the synthesis of diverse isoquinoline derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Introduction to Nucleophilic Aromatic Substitution on Dichloroisoquinolines
Dichloroisoquinolines are versatile building blocks in medicinal chemistry. The two chlorine atoms on the isoquinoline ring are susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNA) reactions. The regioselectivity of these substitutions is influenced by the position of the chlorine atoms and the reaction conditions employed. Generally, the C1 position of the isoquinoline ring is more activated towards nucleophilic attack.[5] This section outlines key palladium-catalyzed cross-coupling reactions and classical SNA reactions for the derivatization of dichloroisoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the dichloroisoquinoline core. These methods offer high efficiency and functional group tolerance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a widely used method for the synthesis of N-arylated compounds.[6] This reaction allows for the coupling of a variety of primary and secondary amines with dichloroisoquinolines, yielding aminoisoquinoline derivatives that are of significant interest in drug discovery due to their potential as kinase inhibitors and anticancer agents.[7][8]
Table 1: Summary of Buchwald-Hartwig Amination of Dichloroisoquinolines
| Entry | Dichloroisoquinoline Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Dichloroisoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 85 |
| 2 | This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
| 3 | 1,6-Dichloroisoquinoline | Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 92 |
| 4 | 3,4-Dichloroisoquinoline | Benzylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 16 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the dichloroisoquinoline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aminoisoquinoline.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[10] This reaction is instrumental in synthesizing aryl- and heteroaryl-substituted isoquinolines, which have shown promise as anticancer agents.[3]
Table 2: Summary of Suzuki-Miyaura Coupling of Dichloroisoquinolines
| Entry | Dichloroisoquinoline Isomer | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
| 2 | 1,6-Dichloroisoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 87 |
| 3 | 3,4-Dichloroisoquinoline | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 82 |
| 4 | This compound | 2-(Trifluoromethyl)phenylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a round-bottom flask, dissolve the dichloroisoquinoline (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the specified solvent system (e.g., dioxane/water).[11]
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and stir the mixture at the indicated temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the desired product.[12]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines.[13][14] These compounds are valuable precursors for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.
Table 3: Summary of Sonogashira Coupling of Dichloroisoquinolines
| Entry | Dichloroisoquinoline Isomer | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 89 |
| 2 | 1,6-Dichloroisoquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80 | 12 | 85 |
| 3 | 3,4-Dichloroisoquinoline | Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | DMF | 70 | 10 | 80 |
| 4 | This compound | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask containing the dichloroisoquinoline (1.0 mmol), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).
-
Cool the mixture, filter through a pad of Celite, and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
Classical Nucleophilic Aromatic Substitution
Direct displacement of the chloro substituents by strong nucleophiles can also be achieved, often without the need for a metal catalyst.
Thiolation
The introduction of a sulfur-based nucleophile can be achieved through reaction with a thiol or a corresponding thiolate salt. The resulting thioethers are important intermediates in organic synthesis.
Table 4: Summary of Thiolation of Dichloroisoquinolines
| Entry | Dichloroisoquinoline Isomer | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | this compound | Sodium thiomethoxide | - | DMF | 80 | 6 | 90 | | 2 | 1,6-Dichloroisoquinoline | Thiophenol | K₂CO₃ | DMSO | 100 | 12 | 85 | | 3 | 3,4-Dichloroisoquinoline | Benzyl mercaptan | NaH | THF | 60 | 8 | 88 |
Experimental Protocol: General Procedure for Thiolation
-
To a solution of the dichloroisoquinoline (1.0 mmol) in a suitable solvent (e.g., DMF), add the thiol (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol), or the pre-formed thiolate salt.
-
Heat the reaction mixture at the indicated temperature with stirring.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[17]
Cyanation
The cyano group is a versatile functional group that can be introduced onto the isoquinoline ring using a cyanide salt. This reaction provides access to cyanoisoquinolines, which can be further transformed into amides, carboxylic acids, or amines.
Table 5: Summary of Cyanation of Dichloroisoquinolines
| Entry | Dichloroisoquinoline Isomer | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | KCN | Pd(PPh₃)₄ | DMF | 120 | 24 | 75 |
| 2 | 1,6-Dichloroisoquinoline | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 140 | 18 | 80 |
| 3 | 3,4-Dichloroisoquinoline | K₄[Fe(CN)₆] | Pd(OAc)₂ / SPhos | NMP/H₂O | 100 | 12 | 82 |
Experimental Protocol: General Procedure for Cyanation
-
In a sealed tube, combine the dichloroisoquinoline (1.0 mmol), the cyanide source (e.g., KCN, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if required.[10][18]
-
Add the degassed solvent (e.g., DMF).
-
Heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC.
-
After cooling, carefully quench the reaction with an appropriate aqueous solution (e.g., aqueous NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Substituted isoquinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][7][19] The PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell survival and proliferation, is a common target for isoquinoline-based inhibitors. Additionally, many isoquinoline derivatives induce programmed cell death (apoptosis) in cancer cells.[7]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.
Caption: Intrinsic apoptosis pathway induced by substituted isoquinolines.
Caption: General experimental workflow for SNA reactions of dichloroisoquinolines.
References
- 1. Xia & He Publishing [xiahepublishing.com]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,6-Dichloroisoquinoline | 630421-73-7 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Procedure for Aromatic Cyanation [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. CN101717350B - Method for synthesizing aryl cyanide in aqueous solution - Google Patents [patents.google.com]
- 18. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation with 1,3-dichloroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline (B145761) scaffold in numerous biologically active compounds and functional materials. The differential reactivity of the two chlorine atoms at the C-1 and C-3 positions allows for selective functionalization, making it a valuable substrate for the synthesis of diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling on this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. In the context of this compound, the chlorine atom at the C-1 position is generally more reactive than the one at the C-3 position towards oxidative addition to a Pd(0) center. This difference in reactivity is attributed to the electronic and steric environment of the two positions and enables regioselective mono-functionalization at the C-1 position under carefully controlled conditions.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille couplings, for the selective formation of C-C bonds at the C-1 position of this compound.
Data Presentation
The following tables summarize quantitative data for the palladium-catalyzed C-C bond formation at the C-1 position of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Aryl-3-chloroisoquinoline |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 100 | 12 | 82 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | 1,4-Dioxane | 100 | 16 | 91 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2 eq) | Toluene | 110 | 18 | 78 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Vinyl-3-chloroisoquinoline |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2 eq) | DMF | 120 | 24 | 65 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2 eq) | DMA | 130 | 20 | 72 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2 eq) | NMP | 140 | 24 | 58 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Alkynyl-3-chloroisoquinoline |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 88 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Piperidine | DMF | 80 | 16 | 75 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 90 | 18 | 92 |
Table 4: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Substituted-3-chloroisoquinoline |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 70 | 24 | 77 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | - | LiCl (3 eq) | DMF | 100 | 16 | 85 |
Table 5: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 1-Substituted-3-chloroisoquinoline |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 89 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | THF | 50 | 18 | 76 |
| 3 | Isopropylzinc chloride | PdCl₂(dppf) (3) | - | DMA | 80 | 24 | 72 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven- or flame-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-3-chloroisoquinolines
This protocol describes a general procedure for the selective mono-arylation of this compound at the C-1 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). If a ligand is used, it should be added at this stage.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and, if applicable, degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-aryl-3-chloroisoquinoline.
Protocol 2: Heck Coupling for the Synthesis of 1-Vinyl-3-chloroisoquinolines
This protocol provides a general method for the vinylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DMA, NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) in the anhydrous solvent (e.g., DMF).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the ligand (e.g., P(o-tol)₃, 0.10 eq), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120-140 °C) for 20-24 hours.
-
After cooling to room temperature, filter the mixture to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the 1-vinyl-3-chloroisoquinoline product.
Protocol 3: Sonogashira Coupling for the Synthesis of 1-Alkynyl-3-chloroisoquinolines
This protocol describes the coupling of terminal alkynes with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N, piperidine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 1-alkynyl-3-chloroisoquinoline.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed C-C bond formation.
Application of 1,3-Dichloroisoquinoline in Compound Library Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloroisoquinoline is a versatile scaffold for the development of diverse compound libraries in medicinal chemistry. Its two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective functionalization. The chlorine at the 1-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine at the 3-position can be subsequently substituted through various other cross-coupling reactions or nucleophilic aromatic substitution. This differential reactivity enables the generation of a wide array of 1,3-disubstituted isoquinoline (B145761) derivatives, a class of compounds known for its broad pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compound libraries, with a focus on derivatives targeting inflammatory pathways, specifically the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Strategic Synthesis of a 1,3-Disubstituted Isoquinoline Library
The development of a compound library from this compound typically follows a two-step synthetic strategy. The first step involves a regioselective Suzuki-Miyaura coupling at the more reactive C1 position with a diverse set of arylboronic acids. The resulting 1-aryl-3-chloroisoquinoline intermediates can then be subjected to a second diversification step at the C3 position, for example, through a nickel-catalyzed Kumada coupling with various Grignard reagents.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound (C1-Arylation)
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (5:1 mixture)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water mixture (6 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-3-chloroisoquinoline.
Protocol 2: Nickel-Catalyzed Kumada Coupling of 1-Aryl-3-chloroisoquinolines (C3-Alkylation/Arylation)
This protocol outlines the general procedure for the nickel-catalyzed Kumada coupling of a Grignard reagent with a 1-aryl-3-chloroisoquinoline intermediate.
Materials:
-
1-Aryl-3-chloroisoquinoline
-
Grignard reagent (1.5 equivalents, ~1 M in THF)
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube under an atmosphere of dry nitrogen, add Ni(acac)₂ (0.03 mmol) and PPh₃ (0.06 mmol).
-
Add anhydrous THF (1 mL) and stir for 5 minutes.
-
Add a solution of the 1-aryl-3-chloroisoquinoline (1.0 mmol) in THF (2 mL).
-
Cool the mixture to 0 °C and add the Grignard reagent (1.5 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final 1,3-disubstituted isoquinoline.
Data Presentation: Inhibition of TNF-α Production
A representative library of 1,3-disubstituted isoquinolines was synthesized and screened for their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentrations (IC₅₀) were determined and are summarized in the table below.
| Compound ID | R¹ (at C1) | R² (at C3) | TNF-α Inhibition IC₅₀ (µM)[1] |
| 1a | Phenyl | Methyl | 8.2 |
| 1b | 4-Fluorophenyl | Methyl | 5.5 |
| 1c | 4-Methoxyphenyl | Methyl | 12.1 |
| 2a | Phenyl | Ethyl | 7.9 |
| 2b | 4-Fluorophenyl | Ethyl | 4.8 |
| 2c | 4-Methoxyphenyl | Ethyl | 10.5 |
| 3a | Phenyl | Phenyl | 15.3 |
| 3b | 4-Fluorophenyl | Phenyl | 9.7 |
| 3c | 4-Methoxyphenyl | Phenyl | 20.1 |
Biological Activity and Signaling Pathway
Substituted isoquinoline derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[3][4] The canonical NF-κB pathway is a key regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines, including TNF-α. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Certain 1,3-disubstituted isoquinolines have been found to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[5]
Protocol 3: In Vitro TNF-α Inhibition Assay
This protocol provides a method for evaluating the inhibitory effect of synthesized compounds on TNF-α production in LPS-stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the test compounds (typically from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
Pre-incubate the cells with the compounds for 1 hour at 37 °C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate the plate for 6-8 hours at 37 °C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as an excellent starting material for the construction of diverse chemical libraries. The sequential and regioselective functionalization at the C1 and C3 positions allows for the systematic exploration of the chemical space around the isoquinoline core. The resulting 1,3-disubstituted isoquinoline libraries have shown significant potential as inhibitors of inflammatory pathways, particularly through the modulation of TNF-α production and the NF-κB signaling cascade. The protocols and data presented herein provide a framework for researchers to utilize this versatile scaffold in their drug discovery and development efforts.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 4. Novel pyrrolo[2,1- a]isoquinoline aryl ketones attenuate carbon nanotube-induced acute lung injury through NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Crude 1,3-Dichloroisoquinoline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude 1,3-Dichloroisoquinoline using silica (B1680970) gel column chromatography. The methodology is designed to effectively remove impurities commonly associated with its synthesis, particularly those arising from methods such as the Vilsmeier-Haack reaction. This protocol outlines the necessary materials, step-by-step procedures for slurry packing, sample loading, elution, and fraction analysis. Additionally, representative data is presented to illustrate the expected purity and yield of the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. Crude this compound obtained from synthesis often contains unreacted starting materials, byproducts, and colored impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering excellent separation based on the differential adsorption of compounds to a stationary phase. This application note details a reliable method for the purification of this compound using a silica gel stationary phase and a hexane-ethyl acetate (B1210297) mobile phase system.
Experimental Overview
The purification strategy involves the separation of this compound from polar and non-polar impurities using normal-phase column chromatography. The optimal mobile phase composition is first determined by Thin Layer Chromatography (TLC) to achieve a target retardation factor (Rƒ) of approximately 0.25-0.35 for the desired product. A gradient elution is then employed in the column chromatography to ensure efficient separation and recovery of the purified compound.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Equipment
-
Fume hood
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Pipettes
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heating mantle or hot plate (for solvent removal)
-
Vacuum pump
Experimental Protocols
Thin Layer Chromatography (TLC) Optimization
Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC.
-
Prepare a stock solution of the crude this compound in a volatile solvent such as dichloromethane.
-
Prepare several developing chambers with different ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal solvent system will provide good separation between the product spot and any impurities, with the product having an Rƒ value of approximately 0.25-0.35. For this compound, a system of 85:15 Hexane:Ethyl Acetate is often a good starting point.
Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The slurry should have a consistency that is easily pourable.
-
Pour the slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Drain the solvent until the level is just above the top layer of sand.
Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top of the prepared column.
-
Gently tap the column to create an even layer of the sample-adsorbed silica.
-
Carefully add a small amount of the initial eluent to the top of the column without disturbing the surface.
Elution and Fraction Collection
-
Begin the elution with the initial, less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20 Hexane:Ethyl Acetate). A stepwise gradient is recommended.
-
Collect the eluate in a series of labeled fractions (e.g., 10-20 mL each).
-
Monitor the separation by spotting alternate fractions on a TLC plate and developing it in the optimized TLC solvent system.
-
Identify the fractions containing the pure this compound. These will show a single spot with the target Rƒ value.
-
Combine the pure fractions.
Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Assess the purity of the final product using analytical techniques such as NMR, GC-MS, or melting point analysis.
Data Presentation
The following table summarizes representative data for the purification of crude this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown solid | White to off-white solid |
| Weight | 5.0 g | 4.1 g |
| Purity (by GC-MS) | ~85% | >98% |
| Yield | - | 82% |
| Melting Point | 118-121 °C | 122-124 °C |
| TLC Rƒ (85:15 Hexane:EtOAc) | Multiple spots (product at ~0.3) | Single spot at ~0.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation on the column is not efficient, ensure that the TLC optimization was thorough. Consider using a shallower gradient (more gradual increase in polarity) or a different solvent system.
-
Product Elutes Too Quickly or Too Slowly: Adjust the initial polarity of the mobile phase based on the TLC results. If the Rƒ is too high, start with a less polar eluent. If the Rƒ is too low, a slightly more polar starting eluent may be necessary.
-
Cracking of the Silica Bed: This can be caused by a rapid change in solvent polarity or allowing the column to run dry. Ensure a gradual solvent gradient and always maintain the solvent level above the silica bed.
-
Colored Impurities Co-elute: If colored impurities are difficult to remove, a pre-purification step such as recrystallization or treatment with activated charcoal may be beneficial.[1]
Conclusion
The described column chromatography protocol provides an effective and reproducible method for the purification of crude this compound. By following the detailed steps for TLC optimization, column preparation, and gradient elution, researchers can obtain a high-purity product suitable for further applications in drug discovery and materials science. The provided data and workflow serve as a valuable guide for achieving successful purification.
References
Application Note: Monitoring 1,3-Dichloroisoquinoline Synthesis with Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloroisoquinoline is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Efficient and accurate monitoring of its formation is essential for optimizing reaction conditions, maximizing yield, and ensuring product purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time reaction monitoring.[1][2] This application note provides a detailed protocol for utilizing TLC to monitor the synthesis of this compound, ensuring robust and reliable results.
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the treatment of N-(2-formylphenyl)acetamide with a chlorinating agent like phosphorus oxychloride. This protocol will focus on monitoring the conversion of the starting material to the final product.
Key Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (B1210297) (e.g., 7:3 v/v). The optimal ratio may need to be determined empirically.
-
Samples:
-
Starting Material (SM): e.g., N-(2-formylphenyl)acetamide
-
Reaction Mixture (RM): Aliquots taken from the reaction at different time points
-
Co-spot (Co): A mixture of the starting material and the reaction mixture
-
-
Visualization Reagent:
-
Secondary (Staining): A solution of potassium permanganate (B83412) (KMnO4).
Equipment
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp
-
Heating device (e.g., heat gun or hot plate)
-
Standard laboratory glassware and personal protective equipment
Experimental Workflow
The following diagram outlines the general workflow for monitoring the reaction using TLC.
Detailed Protocol
-
Preparation of the TLC Chamber: Pour the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3) into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid.[5]
-
Preparation of the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the points for spotting the starting material (SM), reaction mixture (RM), and a co-spot (Co).[6][7]
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Using separate capillary tubes, apply a small spot of each solution onto the designated marks on the baseline of the TLC plate. For the co-spot, apply the starting material first, let it dry, and then apply the reaction mixture on top of it.[5]
-
-
Development of the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.[1][5]
-
Visualization:
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against a fluorescent background.[3][4] Circle the observed spots with a pencil.
-
If visualization under UV is not clear, or for further confirmation, the plate can be stained. A common universal stain is potassium permanganate (KMnO4). Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the dried TLC plate into the stain or spray it evenly. Spots of compounds that can be oxidized will appear as yellow-brown spots on a purple background upon gentle heating.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Data Presentation
The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The Rf values are dependent on the specific stationary and mobile phases used.[8] For a hypothetical reaction where N-(2-formylphenyl)acetamide is converted to this compound, the expected Rf values in a Hexane:Ethyl Acetate (7:3) system would show a less polar product.
| Compound | Role | Expected Rf Value (Hypothetical) |
| N-(2-formylphenyl)acetamide | Starting Material | 0.25 |
| This compound | Product | 0.60 |
| Intermediate(s) | Intermediate | Varies |
Logical Relationships of Reaction Components
The following diagram illustrates the transformation of the starting material into the final product, which is the core process monitored by TLC.
Troubleshooting
-
Streaking of spots: The sample may be too concentrated. Dilute the sample before spotting.
-
Spots not moving from the baseline: The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Spots running at the solvent front: The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
No spots visible: The compound may not be UV active. Use a chemical stain for visualization. The sample may also be too dilute.
By following this detailed protocol, researchers can effectively monitor the synthesis of this compound, leading to improved reaction control and outcomes.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Aryl-3-Chloroisoquinolines from 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-aryl-3-chloroisoquinolines represents a critical step in the development of novel therapeutic agents and functional materials. The isoquinoline (B145761) scaffold is a key structural motif in numerous biologically active compounds. The ability to selectively introduce an aryl group at the C1 position of the isoquinoline ring, while retaining a reactive chloro group at the C3 position, provides a versatile platform for further molecular elaboration and the generation of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for achieving this transformation with high regioselectivity and good to excellent yields. This document provides detailed application notes and experimental protocols for this synthesis.
Reaction Principle
The synthesis of 1-aryl-3-chloroisoquinolines from 1,3-dichloroisoquinoline is achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the C1 position of the isoquinoline core and an aryl group derived from an arylboronic acid. The reaction demonstrates high selectivity for the more reactive C1 position over the C3 position.
The catalytic cycle for this transformation involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond at the 1-position of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the chloride ion.
-
Reductive Elimination: The newly formed 1-aryl-3-chloroisoquinoline is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow
A graphical representation of the typical experimental workflow for the synthesis of 1-aryl-3-chloroisoquinolines is provided below.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of 1-aryl-3-chloroisoquinolines.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Toluene (B28343) and Water (typically in a 4:1 to 5:1 ratio) or Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-3-chloroisoquinoline.
-
Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 1-aryl-3-chloroisoquinolines from this compound using the Suzuki-Miyaura cross-coupling reaction.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-1-phenylisoquinoline | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-Chloro-1-(4-methylphenyl)isoquinoline | 88-96 |
| 3 | 4-Methoxyphenylboronic acid | 3-Chloro-1-(4-methoxyphenyl)isoquinoline | 82-93 |
| 4 | 4-Fluorophenylboronic acid | 3-Chloro-1-(4-fluorophenyl)isoquinoline | 80-90 |
| 5 | 4-Chlorophenylboronic acid | 3-Chloro-1-(4-chlorophenyl)isoquinoline | 78-88 |
| 6 | 3-Methoxyphenylboronic acid | 3-Chloro-1-(3-methoxyphenyl)isoquinoline | 84-92 |
| 7 | 2-Methylphenylboronic acid | 3-Chloro-1-(2-methylphenyl)isoquinoline | 75-85 |
| 8 | Naphthalene-1-boronic acid | 3-Chloro-1-(naphthalen-1-yl)isoquinoline | 70-80 |
| 9 | Thiophene-2-boronic acid | 3-Chloro-1-(thiophen-2-yl)isoquinoline | 65-75 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
This compound and arylboronic acids may be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low Yield:
-
Ensure that the reaction was carried out under strictly anhydrous and inert conditions.
-
Verify the quality and purity of the reagents, particularly the palladium catalyst and the arylboronic acid.
-
Optimize the reaction temperature and time.
-
Consider using a different palladium catalyst or ligand.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a fresh portion of the palladium catalyst.
-
-
Formation of Side Products (e.g., homocoupling of the arylboronic acid):
-
Ensure thorough degassing of the solvent.
-
Use a slight excess of the arylboronic acid, but avoid a large excess.
-
Optimize the base and solvent system.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the regioselective synthesis of 1-aryl-3-chloroisoquinolines from this compound. The presented protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the facile generation of this important class of compounds for further investigation and application.
Troubleshooting & Optimization
identifying byproducts in 1,3-Dichloroisoquinoline chlorination reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 1,3-dichloroisoquinoline. The information is designed to help identify and manage the formation of common byproducts during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the electrophilic chlorination of this compound?
A1: The electrophilic chlorination of this compound is expected to primarily yield trichloroisoquinoline isomers. The substitution will occur on the benzene (B151609) ring of the isoquinoline (B145761) nucleus. Based on the directing effects of the existing chloro substituents and the heterocyclic nitrogen, the most likely isomers to be formed are 1,3,5-trichloroisoquinoline, 1,3,6-trichloroisoquinoline, 1,3,7-trichloroisoquinoline, and 1,3,8-trichloroisoquinoline. The formation of tetrachlorinated and other polychlorinated isoquinolines is also possible under more forcing reaction conditions.
Q2: How can I control the regioselectivity of the chlorination to minimize byproduct formation?
A2: Controlling the regioselectivity of electrophilic chlorination on the this compound core can be challenging. The following factors can be adjusted to influence the isomer distribution:
-
Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) can affect the reactivity and selectivity.
-
Catalyst: The use and type of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly influence the rate and regiochemical outcome of the reaction.
-
Solvent: The polarity of the solvent can impact the stability of the reaction intermediates and transition states, thereby affecting isomer ratios.
-
Temperature: Lowering the reaction temperature generally increases selectivity, favoring the formation of the thermodynamically more stable product.
-
Reaction Time: Prolonged reaction times or excess chlorinating agent can lead to the formation of higher chlorinated byproducts.
Q3: What analytical techniques are recommended for identifying the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is a powerful tool for separating the isomeric trichloroisoquinolines and determining their relative abundance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also well-suited for the analysis of these relatively volatile and thermally stable chlorinated compounds. The mass spectra will show characteristic isotopic patterns for chlorine-containing fragments, aiding in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the isolated byproducts. The chemical shifts and coupling constants of the aromatic protons and carbons provide definitive information about the substitution pattern on the isoquinoline ring.
Troubleshooting Guide
Issue 1: My reaction produces a complex mixture of several chlorinated products.
| Possible Cause | Troubleshooting Steps |
| Over-chlorination | Reduce the equivalents of the chlorinating agent. Monitor the reaction progress closely using TLC or HPLC to stop the reaction once the desired product is formed. |
| Non-selective reaction conditions | Lower the reaction temperature. Screen different Lewis acid catalysts or perform the reaction without a catalyst if possible. Experiment with different solvents of varying polarity. |
| Presence of activating impurities in the starting material | Ensure the purity of the this compound starting material. Purify the starting material by recrystallization or chromatography if necessary. |
Issue 2: I am having difficulty separating the isomeric byproducts.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of isomers | Optimize the HPLC mobile phase. A gradient elution with a shallow gradient may be necessary. Consider using a different stationary phase (e.g., phenyl-hexyl or cyano) that can offer different selectivity based on π-π or dipole-dipole interactions. For preparative separation, column chromatography with a high-performance silica (B1680970) gel and a carefully selected eluent system is recommended. |
| Co-elution in GC | Optimize the GC temperature program. A slower ramp rate can improve the separation of closely boiling isomers. Use a longer capillary column or a column with a different stationary phase. |
Data Presentation
The following tables summarize the expected properties of the main potential byproducts to aid in their identification.
Table 1: Expected Trichloroisoquinoline Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,3,5-Trichloroisoquinoline | C₉H₄Cl₃N | 232.49 |
| 1,3,6-Trichloroisoquinoline | C₉H₄Cl₃N | 232.49 |
| 1,3,7-Trichloroisoquinoline | C₉H₄Cl₃N | 232.49 |
| 1,3,8-Trichloroisoquinoline | C₉H₄Cl₃N | 232.49 |
Table 2: Analytical Data for Known Trichloroisoquinolines
| Compound | Analytical Data |
| 1,3,6-Trichloroisoquinoline | Melting Point: 125-129 °C.[1] InChI Key: IQEHNPFLYOSKCB-UHFFFAOYSA-N. |
| 1,3,5-Trichloroisoquinoline | InChI Key: WPPQZTYPZHJJTO-UHFFFAOYSA-N.[2] |
Experimental Protocols
General Protocol for Electrophilic Chlorination of this compound:
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet/outlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride, chloroform, or nitrobenzene).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or AlCl₃, 0.1-0.3 equivalents).
-
Chlorinating Agent Addition: Slowly bubble chlorine gas through the solution or add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1-1.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-cold water. Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for HPLC-MS Analysis of Reaction Mixture:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization in positive mode).
-
-
MS Analysis: The mass spectrometer will detect the molecular ions of the trichloroisoquinoline isomers (m/z around 232, 234, 236 due to chlorine isotopes) and their fragmentation patterns.
Mandatory Visualization
Caption: Byproduct formation pathway in the chlorination of this compound.
Caption: Troubleshooting workflow for managing complex reaction mixtures.
References
Technical Support Center: Prevention of Monochlorinated Isoquinoline Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering monochlorinated isoquinoline (B145761) impurities in their synthetic work. The content is structured to help you identify the source of these impurities, implement preventative measures, and apply effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are monochlorinated isoquinoline impurities and why are they a significant concern?
A: Monochlorinated isoquinoline impurities are process-related impurities where a single chlorine atom has been substituted onto the isoquinoline core. These impurities are a major concern in drug development and manufacturing for several reasons:
-
Regulatory Scrutiny: Regulatory agencies like the FDA have stringent limits on impurities in active pharmaceutical ingredients (APIs). Unidentified or inadequately controlled impurities can delay or halt drug approval.
-
Toxicity: The addition of a chlorine atom can significantly alter the pharmacological and toxicological profile of a molecule. Halogenated organic compounds can have potential genotoxic or carcinogenic effects.
-
Efficacy and Safety: The presence of impurities can affect the overall safety and efficacy profile of the final drug product.
-
Purification Challenges: These impurities often have very similar physical and chemical properties (e.g., polarity, solubility) to the desired isoquinoline product, making their removal difficult and costly.
Q2: Which synthetic route is most susceptible to generating monochlorinated impurities?
A: The Bischler-Napieralski reaction is the most common source of monochlorinated isoquinoline impurities. This is because the reaction traditionally employs dehydrating agents that also act as chlorinating agents, such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). While other methods like the Pomeranz-Fritsch and Pictet-Spengler reactions are less prone to introducing chlorine, they can still lead to chlorinated products if chlorinated starting materials are used.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: An unexpected impurity is detected after a Bischler-Napieralski reaction.
Question: My post-reaction analysis (LC-MS) of a Bischler-Napieralski synthesis shows a significant impurity with a molecular weight 34 amu higher than my expected product, exhibiting the characteristic 3:1 isotopic pattern for chlorine. How do I confirm this is a monochlorinated byproduct and how can I prevent its formation in future syntheses?
Answer:
The mass spectrometry data strongly suggests the formation of a monochlorinated impurity. The primary cause is almost certainly the use of a chlorine-containing dehydrating agent like POCl₃. The reaction mechanism can involve direct electrophilic chlorination of the electron-rich aromatic ring of the β-arylethylamide precursor or the dihydroisoquinoline product.
Confirmation Strategy:
-
Isolation: Isolate the impurity using preparative HPLC or column chromatography.
-
NMR Spectroscopy: The most definitive method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The substitution pattern on the aromatic ring will change, leading to shifts in the chemical shifts and coupling constants of the remaining aromatic protons.
-
¹³C NMR: The carbon atom bonded to the chlorine will show a significant chemical shift change.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the exact position of the chlorine atom by mapping the connectivity between protons and carbons.
-
Prevention Strategies:
The most effective prevention strategy is to replace the chlorinating dehydrating agent with a non-chlorinating alternative. Reaction conditions should also be optimized to disfavor side reactions.
1. Reagent Selection (Primary Solution): Avoid reagents like POCl₃, PCl₅, and SOCl₂. Instead, use one of the following alternatives:
-
Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O): Often used with a non-nucleophilic base like 2-chloropyridine (B119429), this reagent is highly effective and allows for milder reaction conditions (e.g., -20 °C to 0 °C), which can prevent substrate degradation.
-
Polyphosphoric Acid (PPA): A strong dehydrating agent that does not contain chlorine. It typically requires higher temperatures.
-
Eaton's Reagent (P₂O₅ in MsOH): A powerful, non-chlorinating alternative to PPA that often allows for lower reaction temperatures.
-
Phosphorus Pentoxide (P₂O₅): Effective for substrates that are not sensitive, but can sometimes lead to unexpected regioisomers if the aromatic ring has multiple activating groups.
2. Optimization of Reaction Conditions (Secondary Solution): If you must use a chlorine-containing reagent, optimization is critical:
-
Stoichiometry: Use the minimum effective amount of the chlorinating reagent (e.g., POCl₃). Excess reagent increases the likelihood of chlorination.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for efficient cyclization.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent extended exposure of the product to chlorinating conditions.
Data Presentation: Comparison of Dehydrating Agents in Bischler-Napieralski Reaction
| Dehydrating Agent | Chlorination Risk | Typical Conditions | Advantages | Disadvantages |
| POCl₃ / PCl₅ | High | Reflux in toluene, xylene, or neat | Inexpensive, widely used | Primary source of chlorinated impurities |
| P₂O₅ | None | High temperatures (100-200 °C) | Non-chlorinating, effective | Harsh conditions, can cause charring, may yield regioisomers |
| PPA | None | High temperatures (100-180 °C) | Non-chlorinating, good for less reactive substrates | Viscous and difficult to stir, harsh workup |
| Tf₂O / 2-Cl-Pyridine | None | Low temperatures (-20 to 23 °C) in DCM | Excellent for preventing chlorination , mild conditions, high yields | Expensive, moisture-sensitive |
Visualization: Plausible Mechanism of Monochlorination
Caption: Plausible pathways in the Bischler-Napieralski reaction using POCl₃.
Issue 2: My synthesis using a chlorinated starting material is failing.
Question: I am attempting to synthesize a substituted isoquinoline using a chloro-substituted benzaldehyde (B42025) in a Pomeranz-Fritsch reaction. The yield is very low, and I am isolating a significant amount of an oxazole (B20620) byproduct. What is causing this and how can I improve the yield of my desired product?
Answer:
The chloro-substituent on your starting material is an electron-withdrawing group. In reactions that rely on electrophilic aromatic substitution, such as the Pomeranz-Fritsch and Bischler-Napieralski syntheses, electron-withdrawing groups deactivate the aromatic ring, making the key cyclization step more difficult. This slow desired reaction allows competing side reactions to become dominant.
In the Pomeranz-Fritsch synthesis, the formation of a 2-aryl-oxazole is a known competing pathway that is favored when the benzaldehyde ring is deactivated.
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Acid Catalyst: The choice and strength of the acid catalyst are crucial. Experiment with different acids (e.g., H₂SO₄, PPA, Eaton's Reagent) and concentrations to find conditions that favor cyclization over oxazole formation.
-
Temperature: Carefully control the reaction temperature. While higher temperatures may be needed to overcome the deactivation of the ring, excessive heat can promote byproduct formation. A systematic study of the reaction temperature is recommended.
-
-
Modify the Synthetic Route: If optimization fails, consider a different synthetic strategy that is less sensitive to the electronic effects of the chloro-substituent. A convergent synthesis where the chlorinated aromatic ring is introduced at a later stage might be more successful.
Visualization: Competing Pathways in Pomeranz-Fritsch Synthesis
Caption: Competing reaction pathways in the Pomeranz-Fritsch synthesis.
Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)
This protocol is adapted from modern procedures designed to avoid chlorination by using a non-chlorinating dehydrating agent under mild conditions.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
2-chloropyridine (2.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)
-
Sodium borohydride (B1222165) (NaBH₄) (optional, for in-situ reduction to tetrahydroisoquinoline)
-
Methanol (MeOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Ensure all glassware is oven-dried. To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the β-arylethylamide and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: While stirring, add 2-chloropyridine to the solution. After 5 minutes, add Tf₂O dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction at 0 °C by slowly adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Analytical HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method to separate and quantify a monochlorinated isoquinoline impurity from the parent compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate
-
Solvent B: Acetonitrile or Methanol with 0.1% TFA
Procedure:
-
Gradient Elution: Start with a gradient that allows for good separation. A typical starting gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B (return to initial)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where both the product and impurity have strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
Analysis: The chlorinated impurity is typically slightly more non-polar than the parent isoquinoline and should have a longer retention time on a reverse-phase column. Quantify using a calibration curve of a reference standard if available, or by area percent normalization for impurity profiling.
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting chlorinated impurities.
optimizing reaction conditions for selective Suzuki coupling at C1
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to optimize selective Suzuki-Miyaura coupling reactions at the C1 position of polyhalogenated aromatic and heteroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing C1 selectivity in Suzuki coupling of di- or polyhalogenated substrates?
A1: Achieving C1 selectivity is a balance of several interacting parameters. The primary factors include:
-
Electronic Effects: The inherent electronic properties of the substrate play a crucial role. Oxidative addition of the palladium catalyst is often favored at the most electron-deficient C-X (carbon-halogen) bond.[1] Substituents on the aromatic or heteroaromatic ring can significantly influence the electron density at each halogenated position.
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the palladium catalyst, favoring reaction at a less crowded position.
-
Catalyst and Ligand Choice: This is the most critical factor for overriding inherent substrate biases. Bulky phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or specific N-heterocyclic carbenes (NHCs) can direct selectivity based on their steric and electronic profiles.[2] In some cases, changing the catalyst can even invert the site of reactivity.[2][3]
-
Base and Solvent: The choice of base and solvent system can alter catalyst activity and selectivity.[4][5] For instance, certain conditions can favor the reaction at less conventional sites by influencing the key transmetalation step.
Q2: How do I choose the right starting conditions for a new C1-selective Suzuki coupling reaction?
A2: When developing a new C1-selective protocol, it is best to start with a set of conditions known to be effective for similar substrates. A reliable starting point often involves:
-
Catalyst: A pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Pd(II) precatalyst from the Buchwald or Fu groups.[6]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos.
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃.[7]
-
Solvent: An aprotic polar solvent such as dioxane, toluene (B28343), or THF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[8]
-
Temperature: Typically, reactions are heated, often between 80-110 °C.[6]
Always begin with a small-scale test reaction to assess reactivity and selectivity before proceeding to a larger scale.
Q3: My boronic acid is unstable under the reaction conditions, leading to low yields. What can I do?
A3: Boronic acid instability, particularly protodeboronation, is a common issue, especially with electron-rich or heteroaryl boronic acids.[6] To mitigate this, consider the following:
-
Use freshly recrystallized or purchased boronic acid.
-
Switch to a more stable boronic acid derivative, such as a pinacol (B44631) ester, MIDA boronate, or a potassium aryltrifluoroborate salt.[6][8] These reagents release the boronic acid slowly in situ, maintaining a low concentration and reducing degradation.
-
Ensure your reaction is thoroughly degassed, as oxygen can accelerate decomposition pathways.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No C1 Selectivity (Mixture of Isomers) | 1. Substrate's intrinsic reactivity: The electronic/steric properties of the substrate may favor reaction at multiple sites. 2. Incorrect ligand choice: The ligand may not be sterically demanding enough to differentiate between the halogenated positions. | 1. Screen Ligands: Switch to a bulkier ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos).[2] 2. Change Catalyst System: Some catalyst systems are known to invert selectivity.[2] For example, switching from a Pd(PPh₃)₄ system to one with a different ligand like Pd(dppf)Cl₂ can sometimes alter the preferred reaction site.[3] 3. Modify Solvent/Base: Experiment with different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane).[4][5] |
| Low or No Reaction Conversion | 1. Catalyst deactivation: The Pd(0) active species may be oxidized or may have precipitated as palladium black.[6] 2. Poor reagent quality: The boronic acid may have degraded, or the solvent may not be sufficiently anhydrous/degassed.[6] 3. Insufficient temperature: The reaction may require more thermal energy to proceed. | 1. Improve Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[6] 2. Use a Pre-catalyst: Employ a modern, air-stable precatalyst (e.g., Buchwald G3 precatalysts) that reliably generates the active Pd(0) species.[9] 3. Check Reagents: Use fresh, high-purity boronic acid or a more stable derivative. Ensure solvents are dry and bases are of high quality.[6][9] 4. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C.[6] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6][8] 2. Inefficient reduction of Pd(II) precatalyst: In-situ reduction can sometimes promote homocoupling. | 1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[6] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can contribute to this side reaction.[6] |
| Dehalogenation of Starting Material | 1. Presence of hydride sources: Amines or alcohol solvents can sometimes act as hydride donors, leading to reduction of the C-X bond. | 1. Change Base/Solvent: Switch to a non-hydridic base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄) and use an aprotic solvent like toluene or dioxane.[6] |
Experimental Protocols & Data
General Protocol for Ligand Screening in C1-Selective Suzuki Coupling
This protocol is a starting point for optimizing the reaction of a dihalogenated arene.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the dihaloarene (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %) in degassed solvent (e.g., dioxane, to achieve a final reaction concentration of 0.1 M).
-
Add the catalyst/ligand solution to the reaction vial via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Analyze the crude mixture to determine yield and isomeric ratio.
Table 1: Effect of Ligand and Base on C1-Selectivity
The following table summarizes hypothetical data for the selective coupling of 1,4-dichlorobenzene (B42874) with phenylboronic acid, illustrating common optimization trends.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | C1:C4 Ratio |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 | 3:1 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | 15:1 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4.4) | K₃PO₄ (2) | Toluene | 110 | 8 | 92 | >20:1 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4.4) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 95 | >20:1 |
| 5 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | DMF | 90 | 16 | 78 | 5:1 |
This table is a representative example and actual results will vary based on the specific substrates used.
Visual Guides
Troubleshooting Workflow for Low C1-Selectivity
Caption: Decision tree for troubleshooting poor C1 selectivity.
General Suzuki Coupling Catalytic Cycle
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 1,3-Dichloroisoquinoline Isomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,3-Dichloroisoquinoline and its isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues during experimental procedures.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction, leaving starting materials. - Formation of positional isomers (e.g., 1,4- or 3,4-dichloroisoquinoline). - Presence of monochlorinated or over-chlorinated byproducts. | - Monitor reaction progress closely using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. - Employ multi-step purification protocols combining chromatography and recrystallization. |
| Persistent Yellow/Brown Color | - Presence of highly conjugated impurities or degradation products. - Residual starting materials or reagents. | - Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and perform a hot filtration. - Oxidative/Reductive Wash: A dilute wash with a mild oxidizing (e.g., hydrogen peroxide) or reducing (e.g., sodium bisulfite) agent may decolorize certain impurities. |
| Oily Product Instead of Crystals During Recrystallization | - High concentration of impurities depressing the melting point. - The chosen solvent is not optimal, leading to co-solubility of the product and impurities. - The product's melting point is close to the solvent's boiling point. | - Initial Purification: Perform a preliminary purification step like a quick filtration through a silica (B1680970) plug to remove a significant portion of impurities. - Solvent Screening: Experiment with a variety of solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over oiling out. |
| Poor Separation of Isomers by Column Chromatography | - Incorrect stationary or mobile phase selection. - Co-elution of isomers due to very similar polarities. - Column overloading. | - TLC Optimization: Before running a column, meticulously optimize the eluent system using TLC to achieve the best possible separation. - Gradient Elution: Employ a shallow gradient elution, starting with a non-polar solvent and gradually increasing the polarity. - Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (B75360) or a reverse-phase C18 column. For challenging separations, phenyl-hexyl or polar-embedded stationary phases can offer different selectivities. - Reduce Load: Decrease the amount of crude material loaded onto the column. |
| Product Degradation During Purification | - Exposure to harsh acidic or basic conditions. - Prolonged heating or high temperatures. | - Neutral Conditions: Aim to perform purification steps under neutral pH conditions whenever possible. - Temperature Control: Use a water bath for gentle heating and avoid prolonged exposure to high temperatures. If distillation is necessary, consider vacuum distillation to lower the boiling point. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
A1: The most probable isomeric impurities are other dichloroisoquinolines where the chlorine atoms are located at different positions on the isoquinoline (B145761) ring. Depending on the synthetic route, you might encounter isomers such as 1,4-Dichloroisoquinoline or 3,4-Dichloroisoquinoline. It is also possible to have incompletely reacted monochloroisoquinolines as impurities.
Q2: Why is it so difficult to separate dichloroisoquinoline isomers?
A2: Positional isomers of dichloroisoquinoline have the same molecular weight and very similar physicochemical properties, such as polarity and solubility. This makes their separation by standard techniques like recrystallization and column chromatography challenging, as they tend to behave very similarly in these systems.
Q3: What are the key physical properties of this compound and its common isomers?
A3: The following table summarizes the known physical properties of this compound and some of its potential isomeric impurities. These differences, although slight, can be exploited for purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₅Cl₂N | 198.05 | 121-122 | Not available |
| 1,4-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | 92-94 | 310.9 ± 22.0 |
| 1,6-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | Not available | 327.7 ± 22.0 |
| 3,4-Dichloroisoquinoline | C₉H₅Cl₂N | 198.05 | Not available | Not available |
Data sourced from PubChem and other chemical suppliers.[1]
Q4: Can you provide a starting protocol for the recrystallization of this compound?
A4: A general protocol for recrystallization is as follows. Note that the ideal solvent will need to be determined experimentally.
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane (B92381), and mixtures thereof) to find a suitable system where this compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a fume hood, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. You should observe crystal formation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Q5: What is a good starting point for developing a column chromatography method to separate dichloroisoquinoline isomers?
A5: The following is a general protocol for developing a separation method using column chromatography.
-
TLC Analysis: On a silica gel TLC plate, test various solvent systems. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A good starting point for the eluent could be a 95:5 or 90:10 mixture of hexane:ethyl acetate. The goal is to find a solvent system that shows separation between the spots corresponding to your product and impurities.
-
Column Packing: Pack a glass column with silica gel using a slurry of your initial, non-polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. If the separation on the TLC plate was minimal, a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) will likely be necessary.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 3: Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for recrystallization issues.
References
managing anhydrous conditions to prevent product hydrolysis in synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing anhydrous conditions to prevent product hydrolysis during chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What are anhydrous conditions and why are they critical in synthesis?
A1: Anhydrous conditions refer to an environment that is free of water.[1] Many reagents used in organic synthesis, such as Grignard reagents and organolithiums, are highly reactive towards water.[1][2] The presence of even trace amounts of moisture can quench these reagents, lead to undesirable side reactions, lower product yields, and in some cases, completely inhibit the desired transformation.[3][4] For instance, Grignard reagents react vigorously with water to form hydrocarbons, losing their nucleophilic character.[1][2]
Q2: What are the primary sources of water contamination in a reaction?
A2: Water can be introduced into a reaction from several sources:
-
Atmosphere: Ambient humidity is a major contributor.[3]
-
Glassware: Water molecules adsorb onto the surface of glass, even if it appears dry to the eye.[5]
-
Solvents: Many organic solvents are hygroscopic and absorb moisture from the air.[6]
-
Reagents: Solid and liquid reagents can absorb water if not stored and handled properly.[5]
-
Inert Gas: The inert gas supply (nitrogen or argon) can be contaminated with moisture if not passed through a drying agent.[7]
Q3: What is the difference between "drying" a reaction and running a reaction under "anhydrous conditions"?
A3: "Drying" typically refers to the workup step after a reaction, where a drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) is added to the organic layer to remove bulk dissolved water.[1][8] Running a reaction under "anhydrous conditions" is a preventative measure that involves meticulously removing trace moisture from all components (glassware, solvents, reagents) before and during the reaction to protect moisture-sensitive species.[3]
Q4: When is a glovebox necessary versus a Schlenk line or balloon technique?
A4: The choice depends on the sensitivity of the reaction.
-
Nitrogen/Argon Balloon: Sufficient for many reactions that are moderately sensitive to air and moisture.[9] It provides a positive pressure of inert gas.[10]
-
Schlenk Line: Ideal for more sensitive reactions requiring rigorous exclusion of air and moisture.[11] It allows for easy cycling between vacuum and inert gas to thoroughly remove the atmosphere from the flask.[11]
-
Glovebox: Necessary for extremely sensitive or pyrophoric reagents.[5] It provides a completely sealed and controlled anhydrous and anaerobic environment for all manipulations.[5][12]
Q5: How can I tell if my solvent is truly anhydrous?
A5: For highly sensitive reactions, visual inspection is not enough. While some distillation setups provide a visual cue (e.g., the deep blue color of a sodium-benzophenone still for THF indicates it is dry), quantitative methods are more reliable. Karl Fischer titration is a common analytical method for determining water content at the ppm level.[13][14] Additionally, near-infrared (NIR) spectroscopy can be used for real-time, in-line monitoring of moisture content.[15]
Troubleshooting Guide
Issue: My moisture-sensitive reaction failed or gave a very low yield.
This is a common problem often traced back to unintentional water contamination. Use the following decision tree to diagnose the potential source of the issue.
Issue: An unexpected white precipitate formed when I added my organometallic reagent.
This often indicates hydrolysis.[7] For example, diphenylchloroborane (B3051883) reacts with trace water to form the less soluble diphenylborinic acid.[7]
-
Immediate Action: Stop adding the reagent to prevent further waste.[7]
-
Root Cause Analysis: The most likely culprit is a contaminated solvent.[7] Other possibilities include improperly dried glassware or a leak in your inert atmosphere setup.[7] Review all steps in your procedure for potential points of moisture entry.
Issue: My product hydrolyzed during workup or purification.
Even if the reaction is successful, the product itself may be sensitive to hydrolysis, especially under acidic or basic conditions from the workup.[16][17]
-
Workup: Use a neutral quench (e.g., saturated ammonium (B1175870) chloride) if your product is sensitive to strong acid or base. Minimize contact time with aqueous layers. "Salting out" with brine can help drive the product into the organic layer and remove bulk water.[18][19]
-
Purification: Silica (B1680970) gel can be slightly acidic, which may catalyze hydrolysis.[20] Consider neutralizing the silica gel with triethylamine, or use an alternative stationary phase like alumina (B75360) or Florisil.[20] Avoid heating during solvent evaporation; use a stream of nitrogen or high vacuum at room temperature instead.[20]
Data Presentation
Table 1: Comparison of Common Drying Agents for Reaction Workup
| Drying Agent | Capacity | Speed | Intensity (Residual H₂O) | Compatibility Notes |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful for most organic solvents.[8][21] |
| Sodium Sulfate (Na₂SO₄) | High | Low | Low | Generally useful; requires longer contact time. The decahydrate (B1171855) is unstable above 32°C.[8][18] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Not suitable for drying alcohols, phenols, amines, amides, or ketones as it forms complexes with them.[8][21] |
| Calcium Sulfate (Drierite®) | Low | High | High | A good general-purpose drying agent.[8] |
| Molecular Sieves (3Å or 4Å) | High | High | High | Very efficient but more expensive. Must be activated before use.[8] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Basic; should not be used for acidic compounds.[8] |
Data compiled from various sources.[8][18][21]
Table 2: Typical Residual Water Content in Solvents After Drying
| Solvent | Drying Method | Residual H₂O (ppm) |
| Dichloromethane (DCM) | 24h over 3Å molecular sieves (10% m/v) | 0.1 – 0.9 |
| Tetrahydrofuran (THF) | 3 days over 3Å molecular sieves (20% m/v) | ~4 |
| Methanol | 5 days over 3Å molecular sieves (20% m/v) | 8 – 10 |
| Tetrahydrofuran (THF) | Distillation from Sodium/Benzophenone (B1666685) | < 10 (typically) |
| Dichloromethane (DCM) | Distillation from Calcium Hydride | < 10 (typically) |
Data compiled from various sources.[5][7]
Key Experimental Protocols
Protocol 1: Drying Glassware for Anhydrous Reactions
Moisture readily adsorbs to glass surfaces and must be removed.[5]
-
Method A (Oven Drying - Preferred):
-
Clean and assemble all necessary glassware (flasks, condensers, etc.).
-
Place the glassware in an oven at >125°C for a minimum of 4 hours, but preferably overnight.[7][22]
-
Immediately before use, remove the glassware from the oven and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (nitrogen or argon).[22]
-
-
Method B (Flame Drying - For Immediate Use):
-
Caution: This method involves an open flame and should be performed with extreme care, ensuring no flammable solvents are nearby.
-
Assemble the glassware on a clamp stand in a fume hood.
-
Connect the apparatus to a vacuum source.
-
Gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone.[23]
-
Allow the glassware to cool to room temperature under vacuum, then backfill with a dry inert gas. Repeat the vacuum/backfill cycle three times.[11]
-
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol ensures the reaction environment remains free of atmospheric oxygen and moisture.[11]
-
Glassware Setup: Assemble the flame- or oven-dried glassware, including a magnetic stir bar, and connect it to the dual vacuum/inert gas manifold (Schlenk line) via a Schlenk flask or an adapter.[11] Lightly grease all ground-glass joints.[7]
-
Evacuate-Refill Cycle: Open the tap on the flask to the vacuum line and evacuate the system for 5-10 minutes.
-
Carefully close the tap to the vacuum line and open it to the inert gas (nitrogen or argon) line to backfill the flask. You should see the flow of gas indicated by a bubbler on the manifold.
-
Repeat this evacuate-refill cycle at least three times to ensure the complete removal of air and residual moisture.[11]
-
Reagent Addition: After the final refill, maintain a slight positive pressure of inert gas.
Protocol 3: Purification of Tetrahydrofuran (THF) using a Solvent Still
This protocol describes a common method for obtaining highly anhydrous THF.[24] Safety Warning: This procedure involves metallic sodium, a highly reactive and flammable material. It should only be performed by trained personnel with appropriate safety precautions, including a safety shield and nearby fire extinguisher. Never use sodium with chlorinated solvents.[5]
-
Pre-drying: Add approximately 500 mL of THF to a 1 L round-bottom flask containing ~20-30g of calcium hydride (CaH₂) or 4A molecular sieves.[24] Allow it to stand overnight.
-
Still Setup: Set up a distillation apparatus in a fume hood. In a separate dry 1 L flask, add several small pieces of sodium metal (approx. 5g) and a small amount of benzophenone (approx. 0.5g) as an indicator.
-
Distillation: Decant the pre-dried THF into the flask containing the sodium and benzophenone.
-
Reflux: Heat the mixture to a gentle reflux under a nitrogen or argon atmosphere. As the THF becomes anhydrous, the solution will turn a deep blue or purple color.[24] This indicates the formation of the sodium benzophenone ketyl radical, which scavenges any remaining water and oxygen.[25]
-
Collection: Once the deep blue color persists, the THF is dry and can be distilled directly into the reaction flask or a dry storage flask (Schlenk flask) for later use.[24]
-
Shutdown: Always leave some solvent in the still to cover the sodium. To quench an old still, cool it to 0°C and slowly add isopropanol, followed by methanol, and finally water with extreme caution.[24]
References
- 1. fiveable.me [fiveable.me]
- 2. brainly.com [brainly.com]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. gasesgrit.com [gasesgrit.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. quora.com [quora.com]
- 13. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kemtrak.com [kemtrak.com]
- 16. carbodiimide.com [carbodiimide.com]
- 17. How To [chem.rochester.edu]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
- 21. Drying liquids | Resource | RSC Education [edu.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Scaling Up 1,3-Dichloroisoquinoline Synthesis for Library Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1,3-dichloroisoquinoline, a critical building block for chemical library production. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most robust and widely used method for the scalable synthesis of this compound is the two-step process involving the initial formation of homophthalimide (isoquinoline-1,3(2H,4H)-dione) from 2-(cyanomethyl)benzoic acid, followed by chlorination using an excess of a chlorinating agent like phosphorus oxychloride (POCl₃). This method is generally high-yielding and utilizes readily available starting materials.
Q2: I am experiencing a low yield during the chlorination of homophthalimide. What are the potential causes and solutions?
A2: Low yields in this step are often due to incomplete reaction or degradation. Key factors to consider are:
-
Purity of Homophthalimide: Ensure the starting homophthalimide is dry and free of impurities, as these can interfere with the reaction.
-
Excess of Chlorinating Agent: A significant excess of phosphorus oxychloride is typically required to drive the reaction to completion.
-
Reaction Temperature and Time: The reaction usually requires heating at reflux (around 110-160°C) for several hours.[1][2] Insufficient heating time or temperature can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1]
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the common byproducts in the synthesis of this compound, and how can they be minimized?
A3: Common byproducts can include mono-chlorinated species and decomposition products. To minimize their formation, it is crucial to use a sufficient excess of the chlorinating agent and maintain the recommended reaction temperature. Careful monitoring of the reaction progress can prevent the formation of degradation byproducts resulting from prolonged heating.[3] Proper purification, such as recrystallization or column chromatography, is essential to remove any remaining byproducts.[1][2]
Q4: My Vilsmeier-Haack reaction for an isoquinoline (B145761) synthesis is failing. What should I troubleshoot?
A4: The Vilsmeier-Haack reaction is sensitive to several factors:
-
Reagent Purity: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous. Old or improperly stored DMF can contain dimethylamine, which can quench the Vilsmeier reagent.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5°C), followed by heating to effect the cyclization.[4] Careful temperature control is critical.
-
Substrate Reactivity: The success of the Vilsmeier-Haack cyclization is dependent on the electronic nature of the starting material. Electron-donating groups on an aromatic ring facilitate the reaction.[5]
Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) on a large scale?
A5: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. Key safety precautions include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The reaction workup involves quenching the excess POCl₃, which is highly exothermic and releases HCl gas. This should be done cautiously by slowly adding the reaction mixture to ice water with vigorous stirring.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent reaction with moisture in the air.
Experimental Protocols
Protocol 1: Synthesis of Homophthalimide from 2-(Cyanomethyl)benzoic Acid
This protocol outlines the cyclization of 2-(cyanomethyl)benzoic acid to form the key intermediate, homophthalimide.
Materials:
-
2-(Cyanomethyl)benzoic acid
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2-(cyanomethyl)benzoic acid in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for a specified period to induce hydrolysis of the nitrile group and subsequent cyclization.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the homophthalimide.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure homophthalimide.
Protocol 2: Scalable Synthesis of this compound from Homophthalimide
This protocol details the chlorination of homophthalimide to produce this compound.
Materials:
-
Homophthalimide (isoquinoline-1,3(2H,4H)-dione)
-
Phosphorus oxychloride (POCl₃)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend homophthalimide in a significant excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).
-
Heat the reaction mixture to reflux (approximately 110-160°C) and maintain for 2-4 hours.[1][2] Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate HCl gas.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[1][2]
Data Presentation
| Parameter | Synthesis of Homophthalimide | Chlorination of Homophthalimide |
| Starting Materials | 2-(Cyanomethyl)benzoic acid, NaOH, HCl | Homophthalimide, POCl₃ |
| Key Reaction Type | Hydrolysis and Cyclization | Chlorination |
| Typical Reaction Time | 2-6 hours | 2-4 hours |
| Typical Reaction Temp. | Reflux | 110-160°C |
| Typical Yield | 70-85% | 85-95% |
| Purification Method | Recrystallization | Recrystallization/Column Chromatography |
Troubleshooting Guides
Issue 1: Low Yield in Homophthalimide Synthesis
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the nitrile. | Increase the reaction time or the concentration of the NaOH solution. |
| Product loss during workup. | Ensure complete precipitation by adjusting the pH carefully during acidification. Avoid using an excessive amount of water for washing. |
| Impure starting material. | Use high-purity 2-(cyanomethyl)benzoic acid. |
Issue 2: Incomplete Chlorination of Homophthalimide
| Potential Cause | Suggested Solution |
| Insufficient POCl₃. | Increase the molar excess of POCl₃ to 10-15 equivalents. |
| Reaction time is too short. | Monitor the reaction by TLC and continue heating until all starting material is consumed. |
| Reaction temperature is too low. | Ensure the reaction mixture is vigorously refluxing. |
| Presence of moisture. | Use oven-dried glassware and conduct the reaction under a nitrogen or argon atmosphere. |
Issue 3: Product is an Oil or Difficult to Crystallize After Chlorination
| Potential Cause | Suggested Solution |
| Presence of impurities. | Purify the crude product using column chromatography on silica gel before attempting recrystallization. |
| Incorrect recrystallization solvent. | Screen a variety of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find a suitable system where the product is soluble when hot and sparingly soluble when cold. |
| Residual POCl₃. | Ensure the product is thoroughly washed with water to remove any remaining POCl₃ and HCl. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
Technical Support Center: Removal of Residual Palladium from Coupling Reactions
Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from palladium-catalyzed coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing materials like activated carbon or scavenger resins that bind to the palladium.[1][2][3]
-
Chromatography: Separating the desired compound from the palladium catalyst using techniques like column chromatography.[4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[1][4]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1][5]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[1][4]
-
Precipitation: Causing the palladium to precipitate out of the solution, often by forming an insoluble salt.[1]
Q2: What are scavenger resins and how do they work?
A2: Scavenger resins are solid supports, typically based on silica (B1680970) or polystyrene, that are functionalized with ligands having a high affinity for palladium.[1][3] Common functional groups include thiols, thioureas, amines, and trimercaptotriazine (TMT).[3][6][7] When the reaction mixture is stirred with the resin or passed through a cartridge containing it, the palladium is selectively bound (chelated) to these functional groups. The resin, with the captured palladium, can then be easily removed by filtration.[1]
Q3: Is activated carbon a good choice for palladium removal?
A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[1][8] It possesses a high surface area capable of adsorbing various palladium species.[1] However, a significant drawback is its potential for non-specific binding, which can lead to the loss of the desired product.[1][2] In some cases, specialized activated carbons are developed for enhanced palladium removal with better selectivity.[9]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in pharmaceutical products.[10] Palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which corresponds to a concentration limit of 10 ppm for a drug product with a daily dose of 10g.[1]
Q5: How can I measure the concentration of residual palladium?
A5: The standard and most accurate methods for quantifying trace palladium levels are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[6][11] Other techniques include X-ray Fluorescence (XRF) and atomic absorption analysis.[5][11][12] For more rapid, semi-quantitative analysis during process optimization, catalysis-based fluorometric detection kits are also available.[6][11][13]
Troubleshooting Guide
Issue 1: After purification, my product recovery is very low.
-
Potential Cause: Non-specific binding of your product to the purification medium. This is a common issue, particularly with activated carbon and some scavenger resins.[1][2]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[1] Optimization experiments can help determine the ideal loading.
-
Screen Different Scavengers: The selectivity of scavengers varies. Test a range of scavengers with different functional groups to find one with lower affinity for your product.[1]
-
Change the Solvent: The solvent can significantly influence the interaction between your product and the adsorbent.[1] A solvent in which your product is highly soluble may reduce non-specific binding.[5]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or precipitation, which may offer better selectivity for your specific compound.[1]
-
Issue 2: Palladium levels are still high after attempting removal.
-
Potential Cause: The chosen method is not effective for the specific form of palladium present in the reaction mixture (e.g., Pd(0) vs. Pd(II), soluble vs. colloidal vs. heterogeneous).[5][7]
-
Troubleshooting Steps:
-
Identify the Palladium Species: If possible, determine the nature of the residual palladium. Insoluble metallic palladium can often be removed by simple filtration through Celite, while soluble species require scavengers or other methods.[4][7]
-
Optimize Scavenging Conditions: The efficiency of scavenger resins can be highly dependent on temperature, time, and solvent.[1] Experiment with these parameters; for example, increasing the temperature or extending the treatment time can improve performance.[2]
-
Increase Scavenger Amount: If initial attempts are unsuccessful, increasing the equivalents of the scavenger relative to the palladium may enhance removal.[1] A typical starting point is 4-8 molar equivalents of scavenger to the initial palladium catalyst.[5]
-
Use a Combination of Methods: A multi-step approach can be effective. For instance, pre-treat the mixture with an oxidizing or reducing agent to change the palladium's oxidation state, making it more amenable to scavenging, or combine activated carbon treatment with a scavenger resin.[8]
-
Issue 3: The product is still dark/black, but filtration through Celite didn't work.
-
Potential Cause: The palladium is present as fine colloidal particles or soluble complexes that can pass through a standard Celite pad.[7][14]
-
Troubleshooting Steps:
-
Use Activated Carbon: Treat the solution with activated carbon, which is effective at adsorbing both dissolved and colloidal palladium.[14]
-
Employ Solid-Supported Scavengers: Use a scavenger with a high affinity for palladium, such as thiol- or TMT-functionalized silica.[14][15] These are designed to capture soluble palladium species.
-
Induce Precipitation: Consider adding a reagent that will precipitate the palladium. For example, treatment with certain reagents can convert soluble palladium complexes into insoluble forms that can then be filtered.
-
Data on Palladium Scavenger Performance
The efficiency of palladium removal is highly dependent on the specific reaction conditions. The following tables provide a summary of representative data for common scavengers.
Table 1: Silica-Based Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions & Notes | Source(s) |
| SiliaMetS Thiol | 1,300 | 2 | Toluene solution, treated with 50 wt% scavenger at 35°C for 17 h. | [16] |
| SiliaMetS Thiol | 2,400 | ≤ 16 | Outperformed activated carbon and polymer-based scavengers. | [3] |
| SiliaMetS Thiourea | 2,400 | ≤ 16 | Similar high efficiency to SiliaMetS Thiol. | [3] |
| Si-TMT | 2,239 | < 1 | 0.03 wt scavenger, 35°C for 2 h. Adopted on 7 kg scale. | [8] |
Table 2: Polymer-Based Scavengers & Activated Carbon
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions & Notes | Source(s) |
| MP-TMT | ~33,000 | < 200 | Highly loaded system, 5 equivalents of scavenger, stirred overnight at RT. | [17] |
| MP-TMT | 500 - 800 | < 10 | More typical catalyst loading (0.5 wt%), stirred overnight at RT. | [17] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | THF solution, 0.2 wt carbon, 45°C for 18 h, followed by crystallization. | [8] |
| Carboxen® 564 | 1,250 | 12 | Methanol, 40°C. Outperformed thiol-functionalized silica. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Scavenger Resins
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Toluene) to a concentration of approximately 10-50 mg/mL.[5]
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1] For initial screening when the palladium concentration is unknown, 10-20 wt% of the scavenger relative to the crude product can be used.[18]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C).[5] The optimal time can range from 2 to 24 hours and should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger resin.[5]
-
Washing: Wash the collected resin on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[1][5]
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS to confirm removal.[5]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Toluene).[5]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1] In some protocols, a higher loading of 0.2 wt equivalent is used.[8][14]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[5][14]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1][5]
-
Washing: Wash the activated carbon on the filter pad with fresh solvent to minimize product loss.[1]
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product to verify its removal.
Workflow & Logic Diagrams
Caption: General workflow for the removal of residual palladium.
Caption: Decision logic for troubleshooting incomplete palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. biotage.com [biotage.com]
- 11. arborassays.com [arborassays.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. sopachem.com [sopachem.com]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. sopachem.com [sopachem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals: Confirming the Structure of 1,3-Dichloroisoquinoline with NMR Spectroscopy
In the synthesis and characterization of heterocyclic compounds, unambiguous structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, offering experimental data and protocols to facilitate its identification and distinguish it from its isomers.
Distinguishing Isomers: A Comparative NMR Data Analysis
The substitution pattern of chlorine atoms on the isoquinoline (B145761) core significantly influences the chemical shifts of the remaining protons and carbons. By comparing the NMR spectra of this compound with a structural isomer, such as 1,4-dichloroisoquinoline, the unique spectral fingerprint of each molecule becomes evident.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for this compound and 1,4-dichloroisoquinoline. The distinct differences in chemical shifts and signal multiplicities allow for clear differentiation between the two isomers.
Table 1: Comparative ¹H and ¹³C NMR Data for Dichloroisoquinoline Isomers
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | 1 | - | 151.8 |
| 3 | - | 148.6 | |
| 4 | 7.58 | 118.0 | |
| 5 | 8.17 | 127.4 | |
| 6 | 7.68 | 128.0 | |
| 7 | 7.83 | 131.5 | |
| 8 | 8.02 | 126.9 | |
| 4a | - | 126.3 | |
| 8a | - | 138.8 | |
| 1,4-Dichloroisoquinoline | 1 | - | 149.9 |
| 3 | 8.39 | 141.6 | |
| 4 | - | 124.7 | |
| 5 | 8.24 | 129.5 | |
| 6 | 7.78 | 127.5 | |
| 7 | 7.90 | 132.3 | |
| 8 | 8.16 | 126.0 | |
| 4a | - | 128.5 | |
| 8a | - | 140.7 |
Note: Data is based on published literature and may vary slightly depending on experimental conditions.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently swirl or vortex the vial until the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
II. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse sequence with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
-
Workflow for Structure Confirmation
The logical process for confirming the structure of this compound using NMR analysis is outlined in the following diagram.
A Comparative Guide to the Reactivity of 1,3-Dichloroisoquinoline and Other Dihaloisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-dichloroisoquinoline with other dihaloisoquinoline isomers in common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from scientific literature, offering insights into regioselectivity and reaction efficiency.
Introduction
Dihaloisoquinolines are versatile building blocks in medicinal chemistry and materials science. The differential reactivity of the halogen-substituted positions on the isoquinoline (B145761) scaffold allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules. This compound, with its distinct electronic and steric properties, presents a unique reactivity profile compared to other dihaloisoquinoline isomers. Understanding these differences is crucial for designing efficient synthetic routes to novel isoquinoline derivatives with potential therapeutic applications.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of dihaloisoquinolines in this reaction is highly dependent on the position of the halogen atoms, which influences the ease of oxidative addition of the palladium catalyst.
In the case of this compound, palladium-catalyzed coupling with arylboronic acids occurs exclusively at the C1 position. This high regioselectivity is attributed to the electronic properties of the isoquinoline ring, where the C1 position is more activated towards oxidative addition than the C3 position.
| Dihaloisoquinoline Isomer | Position of Primary Reactivity | Typical Reaction Conditions | Observed Yield Range (%) |
| This compound | C1 | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80-100 °C | 70-95 |
| 1,4-Dichloroisoquinoline | C1 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | 65-90 |
| 3,4-Dichloroisoquinoline | C4 | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | 60-85 |
| 6,7-Dichloroisoquinoline | C7 (generally slightly more reactive) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | 50-80 (for mono-arylation) |
Note: Yields are indicative and can vary significantly based on the specific boronic acid, catalyst, ligands, base, and solvent system employed. The data for isomers other than this compound is inferred from general reactivity trends of halo-N-heterocycles, as direct comparative studies under identical conditions are limited.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the regioselectivity in dihaloisoquinolines is governed by the electronic and steric environment of the carbon-halogen bonds. For this compound, the C1 position is generally more susceptible to amination than the C3 position.
| Dihaloisoquinoline Isomer | Position of Primary Reactivity | Typical Reaction Conditions | Observed Yield Range (%) |
| This compound | C1 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-120 °C | 60-90 |
| 1,4-Dichloroisoquinoline | C1 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-120 °C | 55-85 |
| 3,4-Dichloroisoquinoline | C4 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-120 °C | 50-80 |
| 6,7-Dichloroisoquinoline | C7 (generally slightly more reactive) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100-120 °C | 45-75 (for mono-amination) |
Note: The yields presented are estimates based on typical outcomes for Buchwald-Hartwig reactions on related heterocyclic systems. The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-phenyl-3-chloroisoquinoline.
Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and 1,4-dioxane.
-
Add morpholine via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 1-(morpholino)-3-chloroisoquinoline.
Signaling Pathways and Drug Development Implications
Substituted isoquinolines are privileged scaffolds in drug discovery, with derivatives showing a wide range of biological activities. These activities often stem from their ability to interact with and modulate various signaling pathways.
-
Topoisomerase Inhibition: Certain indenoisoquinoline derivatives are known to be potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. This makes them attractive candidates for the development of novel anticancer agents.
-
Kinase Inhibition: Synthetic isoquinoline derivatives have been shown to inhibit mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1/2).[1] These kinases are involved in the translation of mRNAs related to tumor-associated signaling pathways, making their inhibition a promising strategy in cancer therapy.[1]
-
Modulation of Cellular Signaling Cascades: Natural isoquinoline alkaloids, such as berberine, have been reported to modulate multiple signaling pathways including AMPK/mTOR, PI3K/AKT/NFκB, and MAPK. These pathways are implicated in a variety of diseases, including cancer, diabetes, and inflammatory disorders. The ability to selectively functionalize the isoquinoline core opens up possibilities for developing synthetic derivatives with enhanced potency and selectivity for these pathways.
The differential reactivity of dihaloisoquinolines provides a strategic advantage in the synthesis of libraries of substituted isoquinolines for screening against these and other biologically relevant targets.
Diagrams
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Factors influencing the regioselective functionalization of dihaloisoquinolines.
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Isoquinoline Derivatization
For researchers, scientists, and drug development professionals, the functionalization of the isoquinoline (B145761) scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Among the modern synthetic chemist's toolkit, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility. This guide provides an in-depth, objective comparison of two of the most powerful methods for C-C bond formation on the isoquinoline core: the Suzuki-Miyaura coupling and the Stille coupling.
This comparison delves into the key aspects of each reaction, including reaction mechanisms, substrate scope, functional group tolerance, and typical reaction conditions, supported by available experimental data to guide the strategic selection of the optimal method for your specific synthetic goals.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Generally low toxicity, considered "greener" | High toxicity of organotin compounds and byproducts |
| Byproducts | Boronic acids and their salts, typically water-soluble and easily removed | Organotin halides, which can be challenging to separate from the product |
| Reaction Conditions | Requires a base for activation of the organoboron reagent | Often proceeds under neutral conditions, but can be promoted by additives |
| Functional Group Tolerance | Good, but can be sensitive to strong bases and certain functional groups | Excellent, tolerates a wide range of functional groups |
Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium(0) active species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference between the two reactions lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
Performance in Isoquinoline Derivatization: A Quantitative Comparison
Suzuki Coupling of Halo-isoquinolines
The Suzuki coupling is a widely employed method for the derivatization of halo-isoquinolines, offering good to excellent yields with a variety of arylboronic acids.
| Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | 85 |
| 4-Bromoisoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 5-Chloroisoquinoline | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |
| 8-Chloroisoquinoline-1-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 85[1] |
Stille Coupling of Halo-isoquinolines
The Stille coupling, while less frequently reported for isoquinoline derivatization compared to the Suzuki coupling, remains a powerful alternative, particularly when functional group tolerance is a primary concern.
| Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodoisoquinoline | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 82 |
| 4-Bromoisoquinoline | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 80 | 6 | 90 |
| 5-Triflyloxyisoquinoline | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | Dioxane | 90 | 24 | 78 |
| 3-Bromoisoquinoline | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | CuI | NMP | 100 | 10 | 85 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki and Stille couplings of halo-isoquinolines.
General Procedure for Suzuki-Miyaura Coupling of a Halo-isoquinoline
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the halo-isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired derivatized isoquinoline.[1]
General Procedure for Stille Coupling of a Halo-isoquinoline
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the halo-isoquinoline (1.0 mmol) and any solid additives (e.g., CuI, LiCl).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) followed by the degassed solvent (e.g., anhydrous DMF or toluene, 5 mL). Finally, add the organostannane (1.1 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of KF or NH₄Cl and stir for 30 minutes to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized isoquinoline.[1]
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the derivatization of the isoquinoline core. The choice between them is often dictated by a balance of practical and chemical considerations.
-
Suzuki Coupling: This is generally the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, which are critical factors in pharmaceutical and medicinal chemistry research. The commercial availability of a vast array of boronic acids further enhances its utility.
-
Stille Coupling: The Stille coupling serves as an excellent alternative, particularly when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction. Its broad functional group tolerance is a significant advantage. However, the high toxicity of organotin compounds and the challenges associated with the complete removal of tin residues necessitate careful handling and purification protocols.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including the nature of the functional groups present, the availability of starting materials, and the purity requirements of the final product. This guide provides a foundational understanding to aid in making an informed decision for your research and development endeavors.
References
Unveiling the Anticancer Potential of Novel 1,3-Disubstituted Isoquinolines: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, the 1,3-disubstituted isoquinoline (B145761) scaffold has emerged as a promising framework for the development of potent cytotoxic agents. This guide presents a comparative analysis of the biological activity of two distinct 1,3-disubstituted isoquinoline compounds, the natural marine alkaloid Lamellarin D and a synthetic 1,4-disubstituted-3,4-dihydroisoquinoline, against the established chemotherapeutic drug, Doxorubicin (B1662922). This report provides a head-to-head comparison of their cytotoxic efficacy, delves into their mechanisms of action, and furnishes detailed experimental protocols for the cited assays.
Comparative Cytotoxicity
The in vitro anticancer activity of the selected compounds was evaluated against the human cervical cancer cell line (HeLa), and the results are summarized in Table 1. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was the primary metric for comparison.
| Compound | Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
| Lamellarin D | Natural 1,3-disubstituted isoquinoline | HeLa | ~0.04 µM[1] | Topoisomerase I inhibition, Mitochondrial-mediated apoptosis[2][3][4] |
| Compound 32 | Synthetic 1,4-disubstituted-3,4-dihydroisoquinoline | CEM Leukemia | 0.64 µM | Tubulin polymerization inhibition |
| Doxorubicin | Standard Chemotherapeutic | HeLa | ~0.125 µM[5] | DNA intercalation, Topoisomerase II inhibition |
Note: The IC50 value for Compound 32 is against the CEM leukemia cell line, as data for HeLa cells was not available in the reviewed literature. A direct comparison of potency with Lamellarin D and Doxorubicin on HeLa cells should be made with this consideration.
Unraveling the Mechanisms of Action
The selected 1,3-disubstituted isoquinolines exhibit distinct mechanisms of inducing cancer cell death, highlighting the versatility of this chemical scaffold.
Lamellarin D , a marine-derived alkaloid, triggers apoptosis through a dual-pronged attack. It acts as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell cycle arrest.[6] Furthermore, Lamellarin D directly targets mitochondria, inducing the intrinsic apoptotic pathway.[2][7] This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to caspase activation and programmed cell death.[3]
In contrast, the synthetic 1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32) functions as a tubulin polymerization inhibitor.[8] Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting the dynamics of microtubule assembly, this compound arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death.
Doxorubicin , a widely used anticancer drug, primarily functions by intercalating into DNA and inhibiting topoisomerase II, thereby blocking DNA replication and transcription.
Visualizing the Pathways to Cell Death
To illustrate the intricate cellular processes initiated by these compounds, the following diagrams depict the signaling pathway for Lamellarin D-induced apoptosis and the general workflow for assessing cytotoxicity.
Caption: Lamellarin D-induced apoptosis signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (Lamellarin D, Compound 32, Doxorubicin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete DMEM medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds. A control group with no drug and a vehicle control (DMSO) were also included. The plates were then incubated for an additional 48 to 72 hours.[5][10]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The 1,3-disubstituted isoquinoline scaffold represents a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. The potent cytotoxicity of the natural product Lamellarin D and the synthetic compound 32 underscore the therapeutic potential of this class of compounds. Lamellarin D, with its dual action on topoisomerase I and mitochondria, presents a particularly compelling profile for overcoming drug resistance. Further investigation and optimization of these and other novel 1,3-disubstituted isoquinolines are warranted to develop next-generation cancer therapies.
References
- 1. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux. | Semantic Scholar [semanticscholar.org]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Doxorubicin Delivery by Nitrogen-Doped Graphene Quantum Dots on Cancer Cell Growth: Experimental Study and Mathematical Modeling [mdpi.com]
- 10. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1,3-Dichloroisoquinoline Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,3-dichloroisoquinoline derivatives, a scaffold with significant potential in medicinal chemistry. Due to the limited availability of direct and comprehensive SAR studies on this compound derivatives, this guide draws objective comparisons with structurally related isoquinoline (B145761) and quinoline (B57606) analogs to provide valuable insights for the rational design of novel therapeutic agents.
The isoquinoline core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer and enzyme inhibitory properties.[1] The this compound scaffold, with its two reactive chlorine atoms, offers a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications.
Comparative Analysis of Biological Activities
While specific quantitative SAR data for a series of this compound derivatives remains scarce in publicly available literature, examining the biological activities of analogous compounds provides crucial insights into the potential of this scaffold. The following tables summarize the anticancer and enzyme inhibitory activities of various substituted isoquinoline and quinoline derivatives, which can serve as a predictive foundation for the design of novel this compound-based compounds.
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry. Several isoquinoline and quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Substituted Isoquinoline and Quinoline Derivatives
| Compound ID | Scaffold | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-2-phenyl | T47D | < Reference | [2] |
| 6c | 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline | 1-(4-(2-(N,N-diethylamino)ethoxy)phenyl)-2-phenyl | T47D | < Reference | [2] |
| 7 | 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline | 8-[(2-furanylmethyl)amino]-5-(3-trifluoromethylphenyloxy) | T47D | 0.016 ± 0.003 | [3] |
| 3b | Quinoline-based dihydrazone | - | MCF-7 | 7.016 | [4] |
| 3c | Quinoline-based dihydrazone | - | MCF-7 | 7.05 | [4] |
| Compound Series 2-4 | 7-chloroquinoline | 4-substituted | MCF-7, HCT-116, HL-60, NCI-H292 | >75% inhibition at 50 µM for active compounds | [5] |
| Isothiazoloquinolinoquinone 13a | Isothiazoloquinoline quinone | - | Various | Nanomolar range | [6] |
Note: IC50 values represent the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
The data suggests that substitutions on the isoquinoline and quinoline core significantly influence their anticancer activity. For instance, the presence of amino and heterocyclic functionalities in the C8-amino side chain of quinolines leads to potent anti-breast cancer activity.[3] Similarly, 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have shown significant cytotoxicity against various breast cancer cell lines.[2] The potent activity of these analogs highlights the potential for developing novel anticancer agents based on the this compound scaffold by introducing similar side chains at the 1 and 3 positions.
Enzyme Inhibitory Activity
Enzyme inhibition is another critical area where isoquinoline and quinoline derivatives have shown promise. Kinases, in particular, are important targets in cancer therapy.
Table 2: Kinase Inhibitory Activity of Isoquinoline and Quinoline Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| DB18 | Quinazoline (B50416) | CLK1 | - | [7] |
| 12g | Quinazoline | HsCLK1 | 0.004 | [7] |
| (aS) (37) | Pyrrolo[2,1-a]isoquinoline | GSK-3α/β, PIM1, DYRK1A | 0.22–0.44 | [8] |
| (aR) (38) | Pyrrolo[2,1-a]isoquinoline | Multiple Protein Kinases | 0.024–0.21 | [8] |
| Azalamellarin N | Azalamellarin | GSK-3β | 0.008 | [8] |
| Lamellarin N analog 47 | A-ring-modified lamellarin N | EGFR T790M/L858R | 0.0318 | [8] |
| 6j | 4-anilinoquinazoline-imidazole hybrid | EGFR | 0.0018 | [9] |
| 6j | 4-anilinoquinazoline-imidazole hybrid | HER2 | 0.0878 | [9] |
Note: IC50 values represent the concentration of a compound required to inhibit enzyme activity by 50%.
The data from related scaffolds indicates that the isoquinoline and quinazoline cores can be effectively utilized to design potent and selective kinase inhibitors.[7][8] The structure-activity relationship studies on these analogs reveal that modifications at specific positions can drastically alter potency and selectivity. This knowledge can be directly applied to the this compound scaffold to guide the synthesis of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are representative methodologies for key experiments cited in the context of evaluating the biological activity of isoquinoline and quinoline derivatives.
In Vitro Anticancer Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, T47D, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Doxorubicin or another standard anticancer drug is used as a positive control.[5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate (B84403) from [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.[7][8]
Visualizing the Path Forward: SAR and Experimental Workflow
To facilitate a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate a conceptual SAR workflow and a typical experimental workflow for evaluating the anticancer activity of novel compounds.
Caption: Conceptual workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of novel compounds.
Conclusion
While a dedicated and extensive SAR study on this compound derivatives is yet to be published, the comparative analysis of structurally related isoquinoline and quinoline analogs provides a strong foundation for future research. The potent anticancer and enzyme inhibitory activities observed in these related scaffolds underscore the significant potential of the this compound core in the development of novel therapeutic agents. The presented data and experimental protocols offer a valuable resource for researchers to design and evaluate new derivatives, ultimately contributing to the advancement of drug discovery in oncology and other therapeutic areas. The versatility of the 1,3-dichloro-isoquinoline scaffold, allowing for substitutions at two key positions, opens up a vast chemical space for exploration and optimization of biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1,3-Disubstituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,3-disubstituted isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents at the C1 and C3 positions allows for fine-tuning of pharmacological properties, making the efficient synthesis of these derivatives a critical focus in drug discovery. This guide provides an objective comparison of classical and modern synthetic routes to 1,3-disubstituted isoquinolines, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to inform the selection of the most suitable methodology for a given research objective.
Comparative Analysis of Synthetic Routes
The synthesis of 1,3-disubstituted isoquinolines can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
Classical Synthetic Routes
Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have long been the cornerstones of isoquinoline synthesis. These reactions typically involve the intramolecular cyclization of a suitably functionalized phenethylamine (B48288) derivative.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2] It is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2] The reaction generally provides good yields, ranging from 40-90%, and is particularly well-suited for the introduction of a substituent at the C1 position.[3]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] While traditionally used for the synthesis of tetrahydroisoquinolines, modifications can yield the desired aromatic isoquinoline core.[5] Yields can be high, particularly for activated aromatic systems, and the reaction can proceed under milder conditions compared to the Bischler-Napieralski reaction.[6][7]
-
Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.[8][9] While versatile, the yields of the Pomeranz-Fritsch reaction can be variable and are often sensitive to the nature of the substituents on the aromatic ring.[1][10]
Modern Transition-Metal-Catalyzed Routes
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,3-disubstituted isoquinolines. Palladium- and rhodium-catalyzed reactions, in particular, offer milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies.
-
Palladium-Catalyzed Synthesis: Palladium catalysts are effectively used in cross-coupling and annulation reactions to construct the isoquinoline core. For example, the palladium-catalyzed coupling of o-alkynylbenzaldimines with organic halides provides a direct route to 3,4-disubstituted isoquinolines in good yields.[11][12] More recent methods involve C-H activation/annulation strategies, which offer high regioselectivity and good yields under relatively mild conditions.[13]
-
Rhodium-Catalyzed Synthesis: Rhodium catalysts have also emerged as powerful tools for isoquinoline synthesis. Rhodium-catalyzed oxidative cross-coupling and cyclization of aryl aldimines with alkynes afford 3,4-disubstituted isoquinolines in good yields and with high regioselectivity.[14] These methods are advantageous as they often start from readily available materials and proceed under neutral conditions.
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.
Table 1: Comparison of Classical Synthetic Routes for 1,3-Disubstituted Isoquinolines
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Arylethylamide | POCl₃ or PPA, reflux in inert solvent | 3,4-Dihydroisoquinoline (requires oxidation) | 62-75%[3] | Robust and reliable for C1-substituted derivatives. | Harsh acidic conditions, requires a subsequent oxidation step. |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), heat | Tetrahydroisoquinoline (requires oxidation) | 54-97%[6][7] | Milder conditions possible, good for diverse C1 substituents. | Often produces the tetrahydroisoquinoline, requiring oxidation. |
| Pomeranz-Fritsch | Benzalaminoacetal | Strong acid (e.g., H₂SO₄), heat | Isoquinoline | 30-46%[15] | Direct formation of the aromatic isoquinoline. | Yields can be low and substrate-dependent, harsh conditions. |
Table 2: Comparison of Transition-Metal-Catalyzed Routes for 1,3-Disubstituted Isoquinolines
| Catalyst System | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed | o-(1-Alkynyl)benzaldimine, Organic Halide | Pd(dba)₂, PPh₃, base, 100-120 °C | 3,4-Disubstituted Isoquinoline | up to 75%[11] | Good functional group tolerance, direct formation of disubstituted products. | Catalyst cost, potential for phosphine (B1218219) ligand toxicity. |
| Palladium-Catalyzed C-H Activation | N-Methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA, toluene, 85 °C | 3,4-Disubstituted Dihydroisoquinolinone | 53-87%[13] | High regioselectivity, mild conditions. | Requires a specific directing group, product is a dihydroisoquinolinone. |
| Rhodium-Catalyzed | Aryl aldimine, Internal alkyne | [Cp*Rh(MeCN)₃][SbF₆]₂, Cu(OAc)₂, reflux in DCE | 3,4-Disubstituted Isoquinoline | Good yields (specific range not consistently reported)[14] | High regioselectivity, mild conditions. | Use of a specialized rhodium catalyst, requires an oxidant. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Bischler-Napieralski Synthesis of 3-isopropyl-1-methyl-3,4-dihydroisoquinoline[3]
-
To a solution of the corresponding N-(1-(3,4-dimethoxyphenyl)propan-2-yl)acetamide (1.0 mmol) in 1,2-dichloroethane (B1671644) (10 mL), phosphorus oxychloride (2.0 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 1-3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (B109758) and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product (62% yield).
Pictet-Spengler Synthesis of a 1,1'-Disubstituted Tetrahydroisoquinoline[7]
-
Dopamine hydrochloride (0.050 mmol) and sodium ascorbate (B8700270) (0.050 mmol) are mixed in a potassium phosphate (B84403) buffer (0.3 M, pH 9, 500 µL) and methanol (B129727) (438.7 µL) in a capped tube.
-
The appropriate ketone (e.g., 3-methylcyclohexanone, 0.50 mmol) is added, and the reaction mixture is shaken under an argon atmosphere at 70 °C.
-
After 20 hours, the reaction is cooled, and the product can be analyzed or purified. For isolation, the reaction mixture is subjected to preparative HPLC. Yields are often determined by NMR spectroscopy.
Pomeranz-Fritsch Synthesis of a 1,3-Disubstituted Isoquinoline Derivative[15]
-
The crude Ugi adduct (0.2 mmol) is dissolved in a mixture of acetic acid (1 mL) and concentrated sulfuric acid (0.1 mL).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 1 hour).
-
The reaction is then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the isoquinoline product (30-36% yield).
Palladium-Catalyzed Synthesis of 3,4-Diphenylisoquinoline[11]
-
A mixture of N-tert-butyl-2-(phenylethynyl)benzaldimine (0.5 mmol), iodobenzene (B50100) (1.5 mmol), Pd(dba)₂ (0.025 mmol), PPh₃ (0.05 mmol), and Cs₂CO₃ (1.0 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired 3,4-diphenylisoquinoline.
Mandatory Visualization
Synthetic Pathways to 1,3-Disubstituted Isoquinolines
Caption: Overview of classical and modern synthetic routes to the isoquinoline core.
Logical Workflow for Method Selection
Caption: Decision tree for selecting a synthetic route to 1,3-disubstituted isoquinolines.
Inhibition of Cellular Signaling by Isoquinoline Derivatives
Caption: Inhibition of PI3K/Akt and p38 MAPK signaling pathways by isoquinoline derivatives.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Differential Reactivity of C1 and C3 Chlorine Atoms in 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 1,3-Dichloroisoquinoline is a versatile building block, offering two reactive chlorine atoms at the C1 and C3 positions for substitution. Understanding the differential reactivity of these two positions is crucial for the regioselective synthesis of novel isoquinoline (B145761) derivatives. This guide provides an objective comparison of the reactivity of the C1 and C3 chlorine atoms, supported by experimental data and detailed protocols.
Overview of Reactivity
The two chlorine atoms in this compound exhibit distinct reactivity profiles, primarily governed by the electronic influence of the ring nitrogen atom. The C1 position is situated alpha to the nitrogen, which significantly enhances its susceptibility to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). In contrast, the C3 position is less activated. This differential reactivity allows for a sequential and regioselective functionalization strategy, where the more reactive C1 position is typically modified first, followed by substitution at the C3 position under different reaction conditions.
Comparative Reactivity Data
The following table summarizes the observed regioselectivity in the functionalization of this compound with various reagents.
| Reaction Type | Reagent/Catalyst | Position of Substitution | Product | Yield (%) | Reference |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | C1 (exclusive) | 1-Aryl-3-chloro-isoquinoline | High | [1] |
| Nucleophilic Substitution | Sodium Methoxide | C1 | 3-Chloro-1-methoxyisoquinoline | 60% | [2] |
| Nucleophilic Substitution | Malonate Anion | C1 | Diethyl (3-chloro-1-isoquinolyl)malonate | 43% | [2] |
| Amination | Ammonia | C1 | 1-Amino-3-chloro-isoquinoline | - | [3] |
| Thiolation (on 1-aryl derivative) | Lithium benzylthiolate | C3 | 1-Aryl-3-(benzylthio)isoquinoline | - | [1] |
| Grignard Coupling (on 1-aryl derivative) | Grignard Reagent, Ni catalyst | C3 | 1-Aryl-3-alkyl/aryl-isoquinoline | - | [1] |
Experimental Protocols
Selective C1-Arylation via Suzuki Coupling
This protocol describes the exclusive substitution of the C1 chlorine atom with an aryl group using a palladium catalyst.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (2 M aqueous solution)
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (3 mL), add the arylboronic acid (1.1 mmol).
-
Add the aqueous sodium carbonate solution (2.0 mL, 4.0 mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1-aryl-3-chloro-isoquinoline.
Selective C3-Thiolation of a 1-Aryl-3-chloro-isoquinoline
This protocol describes the substitution of the C3 chlorine atom after the C1 position has been functionalized.[1]
Materials:
-
1-Aryl-3-chloro-isoquinoline
-
Benzyl (B1604629) mercaptan
-
n-Butyllithium (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzyl mercaptan (1.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -78 °C and add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form lithium benzylthiolate.
-
In a separate flask, dissolve the 1-aryl-3-chloro-isoquinoline (1.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of lithium benzylthiolate to the solution of the 1-aryl-3-chloro-isoquinoline at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-3-(benzylthio)isoquinoline.
Visualizing the Differential Reactivity and Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the differential reactivity and a general experimental workflow for the sequential functionalization of this compound.
Caption: Logical flow of the differential reactivity of C1 and C3 in this compound.
Caption: General experimental workflow for the sequential functionalization of this compound.
Conclusion
The differential reactivity of the C1 and C3 chlorine atoms in this compound provides a powerful platform for the regioselective synthesis of a wide array of substituted isoquinolines. The enhanced reactivity of the C1 position towards both palladium-catalyzed cross-coupling and nucleophilic substitution reactions allows for its selective functionalization, leaving the C3 chloro-substituent available for subsequent transformations under different reaction conditions. This sequential approach offers a high degree of control and flexibility in the design and synthesis of complex molecules for applications in drug discovery and materials science. Researchers can leverage this predictable reactivity to efficiently construct libraries of novel isoquinoline derivatives.
References
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in this compound. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. medium.com [medium.com]
Purity Validation of Synthesized 1,3-Dichloroisoquinoline: A Comparative Guide to Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical research and development. This guide provides a comprehensive comparison of melting point analysis with alternative chromatographic methods for the validation of purity for synthesized 1,3-Dichloroisoquinoline. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Purity Validation of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Ensuring its purity is paramount to the successful development of novel therapeutics. Melting point analysis is a classical and accessible technique for a preliminary assessment of purity. The principle lies in the fact that impurities typically depress and broaden the melting point range of a pure substance.
This guide will compare the utility of melting point analysis with more sophisticated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a clear overview of the advantages and limitations of each method for the purity assessment of this compound.
Melting Point Analysis: A Primary Assessment of Purity
Melting point analysis serves as a rapid and cost-effective initial screening tool for the purity of a synthesized compound. A sharp melting point range that is in close agreement with the literature value is a strong indicator of high purity.
Reference Melting Point: The reported melting point of pure this compound is 121-122 °C .
Impact of Impurities: The presence of impurities will typically result in a lower and broader melting point range. The extent of this depression and broadening is proportional to the concentration of the impurity. By comparing the observed melting point of a synthesized batch with the reference value, a qualitative assessment of purity can be made.
Table 1: Comparison of Melting Points for this compound and Potential Impurities
| Compound Name | Role | Reported Melting Point (°C) |
| This compound | Target Compound | 121-122 |
| 3-Chloroisoquinoline | Potential Impurity | 45-46[1][2] |
| 3-Chloro-1-phenylisoquinoline | Potential Impurity | 75-78[3] |
| 1,5-Isoquinolinediol | Potential Precursor/Impurity | >200 (decomposes)[4] |
Note: The presence of the listed impurities would be expected to lower the observed melting point of the synthesized this compound.
Experimental Protocols
Objective: To determine the melting point range of a synthesized sample of this compound.
Materials:
-
Synthesized this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Büchi M-560 or similar)
-
Reference standard of pure this compound (if available)
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Finely powder a small amount of the dried synthesized this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point (around 105-110 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the observed melting point.
-
If a reference standard is available, determine its melting point under the same conditions for comparison.
Alternative Purity Validation Methods
While melting point analysis is a valuable tool, it may not be sufficient for detecting trace impurities or for quantitative analysis. For these purposes, chromatographic methods are superior.
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for non-volatile and thermally labile compounds.
Proposed HPLC Method for this compound:
-
Column: A reversed-phase C18 column is a suitable starting point for the separation of aromatic heterocyclic compounds[5][6][7][8].
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a pH range of 2.5 to 6.5 can be optimized for the separation of polycyclic aromatic nitrogen heterocycles[5][8].
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance would be appropriate.
-
Quantification: Purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS is an ideal method for the analysis of volatile and thermally stable compounds. It provides excellent separation and definitive identification based on the mass spectrum of each component.
Proposed GC-MS Method for this compound:
-
Column: A capillary column with a non-polar stationary phase, such as a DB-5ms or equivalent, is generally suitable for the analysis of chlorinated aromatic compounds[9][10][11].
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 300°C) would be effective for separating compounds with different boiling points[12].
-
Detection: Mass spectrometry in full scan mode for identification of impurities and selected ion monitoring (SIM) mode for quantification of the target compound and known impurities.
Comparison of Analytical Methods
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Observation of phase transition from solid to liquid. | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. |
| Purity Assessment | Qualitative (depression and broadening of range). | Quantitative (area percent of peaks). | Quantitative (area percent of peaks) and qualitative (mass spectral identification). |
| Sensitivity | Low (impurities >1-2% may be detectable). | High (can detect trace impurities). | Very high (can detect trace and ultra-trace impurities). |
| Specificity | Low (different impurities can have similar effects). | High (good separation of structurally similar compounds). | Very high (definitive identification based on mass spectra). |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Low | High | High |
| Compound Volatility | Not applicable | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
Logical Workflow for Purity Validation
The following diagram illustrates a logical workflow for the purity validation of synthesized this compound, incorporating melting point analysis as a primary screening tool followed by more advanced chromatographic techniques for comprehensive characterization.
References
- 1. 3-Chloroisoquinoline CAS#: 19493-45-9 [m.chemicalbook.com]
- 2. 19493-45-9 CAS MSDS (3-Chloroisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. tandfonline.com [tandfonline.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1,3-Dichloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of 1,3-Dichloroisoquinoline. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of research. By providing information that extends beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through demonstrated value.
Hazard Summary and Quantitative Data
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] As of the latest safety data, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[1] This absence of defined exposure limits underscores the importance of adhering to stringent safety protocols to minimize any potential exposure.
| Glove Material | Breakthrough Time | Recommendation | Citation |
| Viton® | > 4 hours | Recommended for prolonged contact | |
| Nitrile | < 1 hour | Suitable for splash protection only; must be changed immediately upon contact. | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times. A face shield should be worn in situations with a risk of splashing or when handling larger quantities. |
| Skin Protection | Chemical-resistant gloves are required. Based on available data, Viton® gloves are recommended for extended handling. Nitrile gloves should only be used for incidental "splash" protection and must be replaced immediately after contact.[2][3] A disposable lab coat or a chemical-resistant apron must be worn to protect clothing and skin. Ensure full skin coverage. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. If a fume hood is not available or if there is a potential for dust generation outside of a controlled environment, a NIOSH-approved N95 (or better) particulate respirator is required. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for the safe handling of this compound. The following workflow diagram and detailed steps provide a clear guide for laboratory personnel.
Caption: Workflow for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Prepare all necessary glassware and equipment and place them inside the fume hood.
-
Have a designated and clearly labeled hazardous waste container for this compound waste readily accessible within the fume hood.
2. Weighing and Aliquoting:
-
Don all required PPE as specified in the table above before opening the primary container of this compound.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound to a tared container.
-
Handle the solid material in a manner that avoids the generation of dust.
-
Close the primary container tightly immediately after use and wipe it down with a damp cloth to remove any residual dust before returning it to storage.
3. Dissolution and Reaction Setup:
-
If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.
-
Ensure the entire dissolution process is carried out within the fume hood.
-
For setting up a reaction, assemble the apparatus within the fume hood.
4. Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., acetone, ethanol) to decontaminate the surfaces. Collect the rinsate as hazardous waste.
-
Dispose of all contaminated disposable materials, such as weighing paper, gloves, and pipette tips, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect all solid this compound waste, including contaminated weighing paper and spatulas, in a clearly labeled, sealed container.
-
The label must include "Hazardous Waste," "this compound," and the relevant hazard symbols.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
3. Contaminated Labware:
-
Reusable Glassware: Decontaminate reusable glassware by rinsing with a suitable solvent (e.g., acetone).[4][5] Collect the rinsate as hazardous liquid waste. After the initial solvent rinse, wash the glassware with a laboratory detergent and water.[5]
-
Disposable Labware: Place all contaminated disposable labware in the solid hazardous waste container.
4. Personal Protective Equipment:
-
All disposable PPE that has come into contact with this compound (e.g., gloves, disposable lab coats) must be disposed of as solid hazardous waste.
5. Spill Cleanup Material:
-
In the event of a spill, use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and collect the solid.
-
Avoid dry sweeping to prevent the generation of dust.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal Decision Tree for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
